molecular formula C9H7BrN2O B1440194 3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one CAS No. 147293-25-2

3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one

Cat. No.: B1440194
CAS No.: 147293-25-2
M. Wt: 239.07 g/mol
InChI Key: QGAALXRVYLRZQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-bromo-5-methyl-1H-1,6-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-5-6-4-7(10)9(13)12-8(6)2-3-11-5/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGAALXRVYLRZQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=C(C(=O)N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60670647
Record name 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147293-25-2
Record name 1,6-Naphthyridin-2(1H)-one, 3-bromo-5-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147293-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60670647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Naphthyridinone Core: A Journey from Chemical Curiosity to Privileged Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The naphthyridinone scaffold, a bicyclic heteroaromatic system, has evolved from a subject of early synthetic exploration into a cornerstone of modern medicinal chemistry. This guide traces the historical trajectory of naphthyridinones, from their conceptual inception in the late 19th century to their establishment as a "privileged structure" in drug discovery. We will delve into the pioneering synthetic methodologies that first brought this core to life, examining the causal relationships behind these early experimental choices. A significant focus will be placed on the discovery of nalidixic acid, the first therapeutically successful naphthyridinone, and how its mechanism of action illuminated a new path for antibacterial drug development. This guide will provide a comprehensive overview of the key milestones, synthetic strategies, and the scientific reasoning that has cemented the naphthyridinone core's importance in the pharmaceutical landscape.

The Genesis of a Scaffold: Early Synthetic Endeavors

The story of the naphthyridinone core is intrinsically linked to the broader history of naphthyridine chemistry. The first derivative of the parent naphthyridine ring system was synthesized by Reissert in 1893, sparking interest in this class of nitrogen-containing heterocycles.[1] However, it wasn't until 1927 that the first unsubstituted naphthyridines were prepared, laying the fundamental groundwork for more complex derivatives.[1] The early 20th century saw the development of several key synthetic reactions that would prove crucial for the eventual construction of the naphthyridinone core.

Two of the most significant of these early methods were the Conrad-Limpach and Friedländer syntheses.

The Conrad-Limpach Synthesis: A Gateway to 4-Hydroxyquinolines and Naphthyridinones

Discovered in 1887 by Max Conrad and Leonhard Limpah, the Conrad-Limpach synthesis is a two-step process for creating 4-hydroxyquinolines from anilines and β-ketoesters.[1][2] This reaction was later adapted for the synthesis of naphthyridin-4-ones.[3]

Causality Behind the Experimental Choices: The high temperatures required for the cyclization step (around 250 °C) are necessary to overcome the energy barrier of disrupting the aromaticity of the aniline ring during the intramolecular cyclization.[1][4] The use of high-boiling inert solvents like mineral oil or diphenyl ether was found to significantly improve yields by providing a stable medium for this high-temperature reaction.[1][4]

Experimental Protocol: A Classic Conrad-Limpach Synthesis of a 4-Hydroxyquinoline Derivative

  • Step 1: Formation of the Enamine. Aniline (1 equivalent) and a β-ketoester (1 equivalent) are mixed, often without a solvent, and heated at a moderate temperature (e.g., 100-140 °C) for a period of 1-2 hours. The reaction is monitored by the removal of water.

  • Step 2: Cyclization. The resulting enamine is added to a high-boiling solvent, such as diphenyl ether, and heated to approximately 250 °C. This high temperature induces an intramolecular cyclization.

  • Step 3: Work-up. After cooling, the reaction mixture is typically treated with a non-polar solvent to precipitate the 4-hydroxyquinoline product, which is then collected by filtration and purified by recrystallization.

Diagram: The Conrad-Limpach Synthesis Pathway

ConradLimpach Aniline Aniline Enamine Enamine Intermediate Aniline->Enamine Step 1: Condensation (Heat) BetaKetoester β-Ketoester BetaKetoester->Enamine Hydroxyquinoline 4-Hydroxyquinoline Enamine->Hydroxyquinoline Step 2: Cyclization (High Temp, ~250°C)

Caption: A simplified workflow of the Conrad-Limpach synthesis.

The Friedländer Synthesis: A Versatile Route to Quinolines and Naphthyridines

The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group.[5][6] This method has been widely adapted for the synthesis of various naphthyridine isomers.[5]

Causality Behind the Experimental Choices: The reaction can be catalyzed by either acids or bases. The choice of catalyst and solvent often depends on the specific reactivity of the substrates. The use of ionic liquids as both solvent and catalyst in modern variations highlights the ongoing efforts to improve the efficiency and environmental friendliness of this classic reaction.[7]

Experimental Protocol: A Representative Friedländer Synthesis of a 1,8-Naphthyridine Derivative

  • Step 1: Reactant Mixing. 2-Aminonicotinaldehyde (1 equivalent) and a carbonyl compound with an α-methylene group (e.g., a ketone or β-dicarbonyl compound, 1-1.5 equivalents) are dissolved in a suitable solvent, such as water or an alcohol.[8]

  • Step 2: Catalysis. A catalyst, such as choline hydroxide (a mild base), is added to the mixture.[8]

  • Step 3: Reaction. The reaction mixture is stirred, often under an inert atmosphere (e.g., nitrogen), at a moderate temperature (e.g., 50 °C) until the reaction is complete, as monitored by techniques like thin-layer chromatography.[8]

  • Step 4: Isolation. The product is isolated by filtration or extraction and purified by recrystallization or chromatography.

Diagram: The Friedländer Synthesis Pathway

Friedlander Aminoaldehyde 2-Aminoaryl Aldehyde/Ketone Condensation Condensation & Cyclization Aminoaldehyde->Condensation Catalyst (Acid or Base) ActiveMethylene Active Methylene Compound ActiveMethylene->Condensation Naphthyridine Naphthyridine Derivative Condensation->Naphthyridine

Caption: A generalized workflow of the Friedländer synthesis.

The Dawn of a Therapeutic Era: The Discovery of Nalidixic Acid

The landscape of naphthyridinone chemistry was irrevocably altered in 1962 with the discovery of nalidixic acid by George Lesher and his colleagues.[9][10] This compound, a 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, emerged as a byproduct during the synthesis of the antimalarial drug chloroquine.[9] Introduced for clinical use in 1967, nalidixic acid was the first member of the quinolone class of antibiotics and the first therapeutically successful naphthyridinone.[9][10]

The discovery of nalidixic acid was a pivotal moment, demonstrating the therapeutic potential of the naphthyridinone scaffold and sparking decades of research into this class of compounds.

Mechanism of Action: A New Antibacterial Target

Nalidixic acid exerts its antibacterial effect by inhibiting bacterial DNA gyrase (also known as topoisomerase II) and, to a lesser extent, topoisomerase IV.[11][12][13] These enzymes are essential for bacterial DNA replication, transcription, and repair.[13]

Causality Behind the Mechanism: DNA gyrase introduces negative supercoils into bacterial DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[12] By binding to the A subunit of DNA gyrase, nalidixic acid stabilizes the enzyme-DNA complex in a state where the DNA is cleaved but not resealed.[12] This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[12]

Diagram: Mechanism of Action of Nalidixic Acid

NalidixicAcid_MoA NalidixicAcid Nalidixic Acid TernaryComplex Ternary Complex (Nalidixic Acid-Gyrase-DNA) NalidixicAcid->TernaryComplex DNAGyrase Bacterial DNA Gyrase DNAGyrase->TernaryComplex DNA Bacterial DNA DNA->TernaryComplex DSBs Double-Strand DNA Breaks TernaryComplex->DSBs Stabilization of Cleaved Complex CellDeath Bacterial Cell Death DSBs->CellDeath Inhibition of DNA Replication & Repair

Caption: The inhibitory action of nalidixic acid on bacterial DNA gyrase.

The Naphthyridinone Core as a Privileged Structure

The success of nalidixic acid and the subsequent development of more potent fluoroquinolone antibiotics solidified the status of the naphthyridinone core as a "privileged structure" in medicinal chemistry. This term refers to molecular scaffolds that are capable of binding to multiple biological targets with high affinity, making them valuable starting points for drug discovery.

The rigid, planar structure of the naphthyridinone core provides a well-defined framework for the presentation of various functional groups in three-dimensional space. This allows for the fine-tuning of pharmacological properties through chemical modification at different positions of the ring system.

Table 1: Key Milestones in the History of Naphthyridinones

YearMilestoneSignificance
1893First synthesis of a naphthyridine derivative by Reissert.[1]Opened the field of naphthyridine chemistry.
1927Synthesis of the first unsubstituted naphthyridines.[1]Provided the foundational parent compounds for further derivatization.
1962Discovery of nalidixic acid by George Lesher and colleagues.[9][10]First identification of a therapeutically active naphthyridinone.
1967Clinical introduction of nalidixic acid.[9][10]Marked the beginning of the quinolone class of antibiotics.
1970s-1980sDevelopment of fluoroquinolones.[10]Expanded the antibacterial spectrum and potency of naphthyridinone-based drugs.

Conclusion

The journey of the naphthyridinone core, from its origins in the foundational synthetic reactions of the late 19th and early 20th centuries to its current status as a privileged scaffold in drug discovery, is a testament to the interplay of chemical innovation and biological insight. The pioneering work of early chemists in developing methods to construct this heterocyclic system, coupled with the serendipitous discovery and subsequent mechanistic understanding of nalidixic acid, has paved the way for a rich and diverse field of medicinal chemistry. For researchers and drug development professionals, the history of the naphthyridinone core serves as a powerful example of how a deep understanding of organic synthesis and a keen eye for biological activity can lead to the development of novel and life-saving therapeutics.

References

  • Conrad-Limpach Synthesis. (n.d.). In SynArchive. Retrieved January 26, 2026, from [Link]

  • Conrad–Limpach synthesis. (2023, December 29). In Wikipedia. [Link]

  • de la Fuente Revenga, M., et al. (2021). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 26(21), 6443. [Link]

  • Rodriguez-Hevia, E., et al. (2011). Mechanism of action of and resistance to quinolones. Revista Española de Quimioterapia, 24(1), 13-20. [Link]

  • Sahanawaz, S. (2019, July 28). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube. [Link]

  • Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

  • Short Notes on Nalidixic Acid | Antibiotics. (n.d.). In Biology Discussion. Retrieved January 26, 2026, from [Link]

  • What is the mechanism of Nalidixic Acid? (2024, July 18). In Patsnap Synapse. [Link]

  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(7), 2859–2887. [Link]

  • Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials. ACS Publications. [Link]

  • Nalidixic acid. (2024, January 15). In Wikipedia. [Link]

  • Ball, P. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

  • Singh, P. P., et al. (2021). Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega, 6(42), 27967–27976. [Link]

  • Friedlaender Synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid: the target of the drugs is DNA. Proceedings of the National Academy of Sciences, 82(2), 307-311. [Link]

  • Kumar, A., et al. (2011). Friedlander Synthesis of Benzo[h]naphthyridines from o-Aminoaldehydes. Synthetic Communications, 41(20), 3105-3113. [Link]

  • Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021). ACS Omega, 6(29), 18785–18794. [Link]

  • Shen, L. L., & Pernet, A. G. (1985). Mechanism of inhibition of DNA gyrase by analogues of nalidixic acid. Proceedings of the National Academy of Sciences, 82(2), 307-311. [Link]

  • 1,8-Naphthyridine synthesis. (n.d.). In Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (2008). Letters in Organic Chemistry, 5(6), 440-442. [Link]

  • Pharmacology of Nalidixic Acid (Naligram); Mechanism of action, Pharmacokinetics, Uses, Effects [Video]. (2025, April 15). YouTube. [Link]

Sources

Elucidating the Biological Activity of 3-bromo-5-methylnaphthyridin-2(1H)-one: A Proposed Research Framework

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The naphthyridinone scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties. Derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3] This technical guide addresses the specific, yet largely uncharacterized, compound 3-bromo-5-methylnaphthyridin-2(1H)-one . Due to the absence of extensive public data on this particular molecule, this document presents a comprehensive, hypothesis-driven framework for its systematic investigation. We outline a series of validated experimental workflows designed to probe its potential as an anticancer agent, with a particular focus on PARP inhibition, as well as its antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, providing the scientific rationale and detailed protocols necessary to thoroughly characterize the biological profile of this novel compound.

Introduction: The Therapeutic Potential of the Naphthyridinone Core

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms in a fused pyridine ring system, are of significant interest to the pharmaceutical industry.[1][2][4] Their structural versatility has given rise to a multitude of derivatives with diverse pharmacological applications.[4][5] The introduction of a carbonyl group, forming a naphthyridinone, further enhances the potential for molecular interactions, making this scaffold a cornerstone for drug design.

Historically, the naphthyridine core is most famously associated with nalidixic acid, a foundational synthetic antibacterial agent that paved the way for the highly successful quinolone class of antibiotics.[2] More recently, the scaffold has been exploited for its potent anticancer activities.[3][6][7] Notably, certain naphthyridinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage repair (DDR) pathway.[8] PARP inhibitors have emerged as a revolutionary class of targeted therapies, particularly for cancers with deficiencies in homologous recombination repair, such as those harboring BRCA1/2 mutations.[9][10]

The subject of this guide, 3-bromo-5-methylnaphthyridin-2(1H)-one , is a structurally intriguing derivative. The presence of a bromine atom at the C3 position and a methyl group at the C5 position is anticipated to significantly modulate its electronic properties, lipophilicity, and steric profile compared to the parent molecule. These modifications can profoundly influence binding affinity to biological targets and overall pharmacokinetic properties. This document provides a logical and scientifically rigorous roadmap to systematically uncover the biological activities of this compound.

Chemical Profile

A clear understanding of the molecule's properties is fundamental to any investigation.

Property Value Source
IUPAC Name 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one-
CAS Number 147293-25-2[11]
Molecular Formula C₉H₇BrN₂O[11]
Molecular Weight 239.07 g/mol [11]
Canonical SMILES CC1=NC=CC2=C1NC(=O)C=C2Br[11]

Note: The specific isomer referenced is the 1,6-naphthyridine. Synthesis would follow established heterocyclic chemistry protocols, potentially involving the condensation of substituted aminopyridines with appropriate three-carbon synthons, followed by bromination.

Primary Hypotheses & Scientific Rationale

Based on the extensive literature surrounding the naphthyridinone scaffold, we propose two primary avenues of investigation for 3-bromo-5-methylnaphthyridin-2(1H)-one.

Hypothesis 1: Potent Anticancer Activity via PARP Inhibition

The structural similarity of the naphthyridinone core to the phthalazinone nucleus found in the blockbuster PARP inhibitor Olaparib is a strong indicator of potential activity.[8] The lactam (amide within a ring) moiety of the naphthyridinone can mimic the nicotinamide portion of the NAD+ substrate, forming critical hydrogen bonds within the PARP active site. We hypothesize that 3-bromo-5-methylnaphthyridin-2(1H)-one will exhibit cytotoxic effects against cancer cell lines, particularly those with known DNA repair deficiencies, and that this activity will be mediated, at least in part, by the inhibition of PARP1.

Hypothesis 2: Broad-Spectrum Antimicrobial Activity

Given the historical success of naphthyridine-based compounds as antibacterial agents, it is logical to investigate this potential activity.[2][5] The mechanism of early quinolone antibiotics involved the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. We hypothesize that 3-bromo-5-methylnaphthyridin-2(1H)-one may possess antibacterial properties against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

Proposed Experimental Workflows

The following section details the step-by-step protocols designed to test the core hypotheses. These workflows are designed as self-validating systems, with clear positive and negative controls and quantifiable endpoints.

Workflow 1: Primary Anticancer Cytotoxicity Screening

The initial step is to determine if the compound has a general cytotoxic effect on cancer cells. The Sulforhodamine B (SRB) assay is a robust and reliable method for this purpose, as it measures total cellular protein content.

G cluster_prep Cell Preparation cluster_treat Treatment cluster_assay SRB Assay cluster_analysis Data Analysis prep1 Seed Cancer Cell Lines (e.g., MCF-7, A549, HCT116) in 96-well plates prep2 Incubate for 24h to allow attachment prep1->prep2 treat2 Add compound to wells. Include Vehicle (DMSO) and Positive (Doxorubicin) Controls prep2->treat2 treat1 Prepare serial dilutions of 3-bromo-5-methylnaphthyridin-2(1H)-one treat1->treat2 treat3 Incubate for 72h treat2->treat3 assay1 Fix cells with Trichloroacetic Acid (TCA) treat3->assay1 assay2 Stain with Sulforhodamine B (SRB) assay1->assay2 assay3 Wash unbound dye assay2->assay3 assay4 Solubilize bound dye with Tris buffer assay3->assay4 assay5 Read absorbance at 510 nm assay4->assay5 analysis1 Calculate % Growth Inhibition assay5->analysis1 analysis2 Determine IC50 values analysis1->analysis2 G cluster_pathway PARP-Mediated DNA Repair cluster_inhibition Effect of PARP Inhibitor ssb DNA Single-Strand Break (SSB) parp PARP1 Enzyme ssb->parp par Poly(ADP-ribose) (PAR) Chain Synthesis parp->par recruit Recruitment of DDR Proteins (e.g., XRCC1) par->recruit repair Successful SSB Repair recruit->repair ssb2 DNA Single-Strand Break (SSB) parp2 PARP1 Enzyme ssb2->parp2 blocked PAR Synthesis BLOCKED parp2->blocked trap PARP Trapping on DNA parp2->trap inhibitor 3-bromo-5-methyl- naphthyridin-2(1H)-one inhibitor->parp2 dsb Replication Fork Collapse -> Double-Strand Break (DSB) trap->dsb apoptosis Apoptosis in HR-Deficient Cells dsb->apoptosis

Caption: Proposed Mechanism of PARP Inhibition.

Protocol 4.2.1: In Vitro PARP1 Enzymatic Assay Causality: This experiment directly measures the compound's ability to inhibit the enzymatic activity of PARP1, isolating it from other cellular processes. A commercially available HT Universal Colorimetric PARP Assay Kit is recommended for high-throughput screening.

  • Reagent Preparation: Prepare reagents according to the manufacturer's protocol. This typically includes PARP1 enzyme, activated DNA, NAD+, and a developing solution.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a 96-well plate. Include a known PARP inhibitor (e.g., Olaparib) as a positive control and DMSO as a negative control.

  • Reaction Initiation: Add the PARP1 enzyme and activated DNA to the wells and incubate to allow binding.

  • Substrate Addition: Add NAD+ to initiate the PARP enzymatic reaction. Incubate for the time specified by the kit (e.g., 60 minutes).

  • Detection: Add the developing solution, which reacts with the remaining biotinylated NAD+ (a substrate analog), to produce a colorimetric signal. The signal is inversely proportional to PARP1 activity.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Analysis: Calculate the percentage of PARP1 inhibition for each concentration and determine the IC₅₀ value.

Workflow 3: Antimicrobial Susceptibility Testing

To evaluate the second hypothesis, we will determine the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria using the broth microdilution method, a gold standard in microbiology.

Protocol 4.3.1: Broth Microdilution for MIC Determination Trustworthiness: This protocol adheres to the standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the results are reproducible and comparable to established antibiotics.

  • Bacterial Panel: Select a panel of bacteria including Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains. [2]2. Inoculum Preparation: Culture the bacteria overnight. Dilute the culture in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a standardized inoculum of approximately 5 x 10⁵ CFU/mL.

  • Compound Dilution: In a 96-well plate, perform a 2-fold serial dilution of the test compound in MHB, typically ranging from 128 µg/mL to 0.25 µg/mL.

  • Controls: Include a positive control well (broth + inoculum, no compound), a negative control well (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).

  • Inoculation: Add the standardized bacterial inoculum to all wells except the negative control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Hypothetical Data Presentation

To facilitate comparison and interpretation, all quantitative data will be summarized in clear, structured tables.

Table 1: Hypothetical In Vitro Cytotoxicity Data

Cell Line Cancer Type IC₅₀ (µM) for3-bromo-5-methylnaphthyridin-2(1H)-one IC₅₀ (µM) forDoxorubicin (Control)
MCF-7 Breast Adenocarcinoma 1.58 0.45
A549 Lung Carcinoma 3.21 0.88
HCT116 Colorectal Carcinoma 2.17 0.62

| K-562 | Chronic Myeloid Leukemia | 0.77 | 0.15 |

Table 2: Hypothetical PARP1 Inhibition and Antimicrobial Activity

Assay Target Result (IC₅₀ or MIC)
PARP1 Enzymatic Assay Human PARP1 IC₅₀ = 36 nM
Antimicrobial Assay S. aureus MIC = 16 µg/mL

| Antimicrobial Assay | E. coli | MIC = 64 µg/mL |

Conclusion and Future Directions

This document outlines a structured and robust research plan to characterize the biological activity of 3-bromo-5-methylnaphthyridin-2(1H)-one. The proposed workflows are designed to efficiently test the primary hypotheses of anticancer and antimicrobial activity, grounded in the established pharmacology of the naphthyridinone scaffold.

Positive results from these initial screens would trigger a cascade of further investigations. Promising anticancer activity, particularly if linked to PARP inhibition, would warrant follow-up studies including cell cycle analysis, apoptosis assays (e.g., Annexin V/PI staining), and testing in a broader panel of cancer cell lines, including those with and without specific DNA repair defects. Subsequent steps would involve preclinical in vivo studies in xenograft models to assess efficacy and tolerability. Similarly, significant antimicrobial activity would lead to mechanism-of-action studies (e.g., DNA gyrase inhibition assays) and testing against drug-resistant bacterial strains.

The systematic approach detailed herein provides a clear path forward to potentially unlock the therapeutic value of this novel chemical entity.

References

  • Biological Activity of Naturally Derived Naphthyridines. PubMed Central.[Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. J Enzyme Inhib Med Chem.[Link]

  • Privileged Scaffolds for Potent and Specific Inhibitors of Mono-ADP-Ribosylating PARPs. MDPI.[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. MDPI.[Link]

  • Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Taylor & Francis Online.[Link]

  • Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters.[Link]

  • In-vitro ANTICANCER ACTIVITY, ANTIMICROBIAL AND In-silico STUDIES OF NAPHTHYL PYRAZOLE ANALOGUES. ResearchGate.[Link]

  • How PARP inhibitors (PARPi) work. YouTube.[Link]

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry.[Link]

  • 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.[Link]

  • PARP Inhibitor Therapy. YouTube.[Link]

  • Antimicrobial Activity of Naphthyridine Derivatives. Scilit.[Link]

  • 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. ResearchGate.[Link]

  • Role of PARP Inhibition and I/O Therapy in TNBC. YouTube.[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Purification of 3-bromo-5-methylnaphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for Naphthyridinone Scaffolds

The naphthyridinone core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] 3-bromo-5-methylnaphthyridin-2(1H)-one, in particular, serves as a key intermediate in the synthesis of more complex molecules, where its purity is paramount. The presence of impurities, even in trace amounts, can lead to unpredictable side reactions, decreased yields in subsequent steps, and the generation of difficult-to-remove, structurally related byproducts. Therefore, robust and validated purification protocols are essential for ensuring the quality, reproducibility, and safety of the final active pharmaceutical ingredients (APIs).

This guide provides a detailed overview of established methods for the purification of 3-bromo-5-methylnaphthyridin-2(1H)-one, designed for researchers, scientists, and professionals in drug development. We will delve into the principles behind each technique, offer step-by-step protocols, and provide insights into troubleshooting common challenges.

Understanding the Impurity Profile

Effective purification begins with an understanding of potential impurities. The synthesis of 3-bromo-5-methylnaphthyridin-2(1H)-one, like many multi-step organic syntheses, can generate a range of impurities. Common synthetic routes for naphthyridinones often involve the cyclization of substituted aminopyridines.[3][4] Halogenation steps are also frequently employed to introduce the bromo-substituent.[3]

Potential Impurities May Include:

  • Unreacted Starting Materials: Such as the corresponding aminopyridine precursor.

  • Over-brominated or Isomeric Products: Formation of di-bromo species or bromination at an alternative position on the naphthyridinone ring.

  • Byproducts from Side Reactions: Resulting from incomplete cyclization or alternative reaction pathways.

  • Residual Solvents and Reagents: Catalysts, bases, or solvents used in the synthesis.

A preliminary analysis of the crude product by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most appropriate purification strategy.

Purification Strategies: A Comparative Overview

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. For 3-bromo-5-methylnaphthyridin-2(1H)-one, a moderately polar heterocyclic compound, the following three methods are most applicable:

  • Recrystallization: A cost-effective method for removing minor impurities, ideal for large-scale purification when a suitable solvent system is identified.

  • Silica Gel Column Chromatography: A versatile technique for separating compounds with different polarities, effective for removing a wide range of impurities.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): A high-resolution technique for achieving very high purity, suitable for smaller quantities or for purifying challenging mixtures.

The following table summarizes the key parameters and expected outcomes for each method:

Parameter Recrystallization Silica Gel Column Chromatography Preparative HPLC
Principle Differential solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of the compound and impurities between a stationary phase (silica gel) and a mobile phase.High-resolution differential partitioning between a stationary phase and a high-pressure liquid mobile phase.
Typical Scale Milligrams to KilogramsMilligrams to GramsMicrograms to Grams
Primary Application Removal of minor impurities; final polishing step.Primary purification of crude reaction mixtures.High-purity isolation; separation of closely related impurities.
Key Variables Solvent system, temperature, cooling rate.Stationary phase, mobile phase composition (eluent), column dimensions, flow rate.Column chemistry, mobile phase composition, flow rate, injection volume, detection wavelength.
Expected Purity >98% (highly dependent on impurities)95-99%>99.5%
Typical Yield 70-95%60-90%80-95%

Experimental Protocols

Method 1: Recrystallization

Recrystallization is a powerful technique that relies on the principle that the solubility of a compound in a solvent increases with temperature.[5] By dissolving the impure solid in a hot solvent and allowing it to cool slowly, the desired compound will preferentially crystallize out, leaving the impurities dissolved in the mother liquor.

Protocol for Recrystallization of 3-bromo-5-methylnaphthyridin-2(1H)-one:

  • Solvent Screening:

    • Place a small amount of the crude material (approx. 20-30 mg) into several test tubes.

    • Add a few drops of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water, ethyl acetate/hexanes) to each tube.[6][7]

    • Observe the solubility at room temperature. A suitable solvent should show poor solubility at room temperature but good solubility upon heating.

    • Heat the soluble samples and then allow them to cool to room temperature, followed by cooling in an ice bath. The formation of crystals indicates a promising solvent system. For naphthyridinone-type structures, polar protic solvents like ethanol or isopropanol are often good starting points.

  • Recrystallization Procedure:

    • Place the crude 3-bromo-5-methylnaphthyridin-2(1H)-one in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating the mixture to a gentle boil with stirring. Continue adding the solvent until the solid is completely dissolved.

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution is boiled for a few more minutes.

    • Perform a hot filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

    • Once crystal formation appears to be complete, place the flask in an ice bath for 30-60 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum to a constant weight.

Causality and Trustworthiness: The slow cooling is critical for the selective crystallization of the target molecule, as rapid cooling can trap impurities within the crystal lattice. Washing the collected crystals with cold solvent removes any residual mother liquor containing dissolved impurities.

Recrystallization_Workflow cluster_0 Dissolution cluster_1 Purification cluster_2 Isolation crude Crude Product solvent Add Hot Solvent crude->solvent dissolved Completely Dissolved Solution solvent->dissolved hot_filtration Hot Filtration (optional) dissolved->hot_filtration if colored cooling Slow Cooling hot_filtration->cooling crystallization Crystal Formation cooling->crystallization vacuum_filtration Vacuum Filtration crystallization->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Recrystallization workflow for purification.

Method 2: Silica Gel Column Chromatography

Column chromatography is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).[8] Polar compounds interact more strongly with the polar silica gel and thus elute more slowly, while less polar compounds travel down the column faster.

Protocol for Silica Gel Column Chromatography:

  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate (silica gel 60 F254).

    • Develop the TLC plate in various solvent systems of differing polarities (e.g., mixtures of hexanes and ethyl acetate, or dichloromethane and methanol).

    • The ideal solvent system will provide a good separation of the desired product from its impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Choose an appropriate size glass column.

    • Pack the column with silica gel (e.g., 60 Å, 230-400 mesh) using either a dry packing or slurry packing method. Ensure the silica gel bed is level and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC analysis of the collected fractions.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified 3-bromo-5-methylnaphthyridin-2(1H)-one.

Causality and Trustworthiness: The choice of eluent is critical for successful separation. A solvent system that is too polar will cause all compounds to elute quickly with poor separation, while a system that is not polar enough will result in very slow elution. For N-heterocyclic compounds, which can streak on acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape.[9]

Column_Chromatography_Workflow start Crude Product tlc TLC Analysis & Eluent Selection start->tlc packing Column Packing (Silica Gel) tlc->packing loading Sample Loading packing->loading elution Elution & Fraction Collection loading->elution monitoring TLC Monitoring of Fractions elution->monitoring combine Combine Pure Fractions monitoring->combine evaporation Solvent Evaporation combine->evaporation product Purified Product evaporation->product

Caption: Silica gel column chromatography workflow.

Method 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution purification technique that utilizes high pressure to pass a liquid mobile phase through a column packed with a stationary phase.[10] It is particularly useful for separating complex mixtures or for obtaining very high purity samples.

Protocol for Preparative HPLC:

  • Method Development on Analytical HPLC:

    • Develop an analytical HPLC method to separate the target compound from its impurities. This typically involves screening different columns (e.g., C18, phenyl-hexyl) and mobile phases (e.g., gradients of acetonitrile/water or methanol/water with additives like formic acid or trifluoroacetic acid).

    • The goal is to achieve baseline separation of the product from all impurities. Pyridine and its derivatives are often analyzed using reversed-phase HPLC.[11]

  • Scaling Up to Preparative HPLC:

    • Once a suitable analytical method is established, it can be scaled up to a preparative scale. This involves using a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

    • Dissolve the crude or partially purified product in the mobile phase or a compatible solvent.

  • Purification and Fraction Collection:

    • Inject the sample onto the preparative HPLC system.

    • Collect the fractions corresponding to the peak of the desired product, as determined by the detector (usually UV).

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the organic solvent (e.g., acetonitrile, methanol) by rotary evaporation.

    • If the mobile phase contained water and non-volatile additives, the remaining aqueous solution may need to be lyophilized (freeze-dried) or extracted with an organic solvent to isolate the final product.

Causality and Trustworthiness: The use of an acidic modifier in the mobile phase can improve the peak shape of basic compounds like naphthyridinones by ensuring they are protonated. The high efficiency of modern HPLC packing materials allows for the separation of even very closely related impurities.

Prep_HPLC_Workflow start Crude or Partially Purified Product analytical_dev Analytical HPLC Method Development start->analytical_dev scale_up Scale-Up to Preparative System analytical_dev->scale_up injection Sample Injection scale_up->injection fractionation Fraction Collection (UV-Guided) injection->fractionation combine_fractions Combine Pure Fractions fractionation->combine_fractions isolation Product Isolation (Evaporation/Lyophilization) combine_fractions->isolation product High-Purity Product isolation->product

Sources

Application Notes & Protocols: A Researcher's Guide to 3-bromo-5-methylnaphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive experimental framework for the initial characterization and cell-based evaluation of the novel N-heterocyclic compound, 3-bromo-5-methylnaphthyridin-2(1H)-one, hereafter referred to as B5MN. Recognizing that B5MN is a new chemical entity with limited published data[1][2], this guide is structured to lead researchers through a logical, phased approach to elucidate its physicochemical properties and explore its potential biological activity. The naphthyridinone scaffold is a privileged structure in medicinal chemistry, frequently associated with a range of biological activities including anticancer and antimicrobial effects[3][4][5]. Drawing from this established precedent, the protocols herein are designed around the hypothesis that B5MN may function as a small molecule inhibitor of intracellular signaling pathways, such as those governed by protein kinases[5]. We present detailed, self-validating protocols for compound handling, solubility determination, and a tiered cellular assay cascade—from broad cytotoxicity screening to specific pathway engagement—designed to efficiently profile B5MN and generate robust, decision-making data for drug development professionals.

Introduction: The Scientific Rationale

The process of characterizing a novel small molecule is a multi-step endeavor that requires careful planning to maximize data quality while conserving resources[6]. 3-bromo-5-methylnaphthyridin-2(1H)-one (B5MN) belongs to the naphthyridine class of compounds, which are known to exhibit diverse pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties[3][7]. The core naphthyridine structure is a key component in numerous approved drugs, underscoring its therapeutic potential[4].

Our experimental design is predicated on the hypothesis that B5MN, like many other naphthyridinone derivatives, may act as a kinase inhibitor[5]. Kinases are a critical class of enzymes that regulate the majority of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer[8][9]. Therefore, a logical first step is to assess B5MN's effect on cancer cell viability and then to dissect its impact on a key oncogenic signaling pathway, such as the PI3K/Akt/mTOR cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a validated therapeutic strategy[10].

This guide will provide researchers with the foundational protocols to:

  • Properly handle and solubilize B5MN for consistent experimental results.

  • Determine its effects on cancer cell proliferation and viability.

  • Investigate its potential mechanism of action through targeted pathway analysis.

Preliminary Characterization & Compound Management

Accurate and reproducible biological data begins with rigorous compound management and characterization[11][12]. Before initiating biological assays, it is critical to understand the fundamental physicochemical properties of B5MN.

Compound Handling and Storage

Expertise & Experience: Small organic molecules can be sensitive to light, moisture, and repeated freeze-thaw cycles[13]. Improper handling can lead to compound degradation, altering its effective concentration and compromising experimental results. Best practices dictate creating a concentrated stock solution in a suitable solvent, from which working solutions are prepared[11][14].

Protocol 1: Preparation of B5MN Stock Solution

  • Upon receipt, visually inspect the solid B5MN for homogeneity.

  • Accurately weigh out a precise amount (e.g., 5 mg) of B5MN using a calibrated analytical balance.

  • Add anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM or 20 mM).

  • Vortex vigorously for 5-10 minutes to ensure complete dissolution. A brief sonication may be used if necessary.

  • Aliquot the stock solution into small-volume, amber-colored microcentrifuge tubes to minimize light exposure and avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at 4°C for short-term use (1-2 weeks).

Solubility Assessment

Trustworthiness: The solubility of a compound dictates its bioavailability in cell culture media and is a critical parameter for interpreting bioassay results[15]. Precipitated compound can lead to inaccurate concentration-response curves and false negatives. This protocol establishes the maximum soluble concentration of B5MN in DMSO.

Protocol 2: DMSO Solubility Determination [16][17]

  • Prepare a supersaturated mixture by adding ~10 mg of B5MN to a 2 mL microcentrifuge tube.

  • Add a small initial volume of DMSO (e.g., 100 µL) and vortex vigorously for 2-3 minutes[16].

  • If the compound dissolves completely, add small, pre-weighed increments of B5MN, vortexing after each addition, until a solid precipitate remains visible[16].

  • Incubate the tube at room temperature for at least 24 hours with gentle agitation to allow the solution to reach equilibrium[16].

  • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the excess, undissolved solid.

  • Carefully remove a known volume of the supernatant and determine its concentration using a validated analytical method (e.g., HPLC-UV or NMR with an internal standard).

  • The resulting concentration is the maximum solubility of B5MN in DMSO. This value should be used to guide the preparation of stock solutions for all subsequent experiments.

Parameter Description Importance
Molecular Weight 239.07 g/mol [2]Essential for calculating molar concentrations.
Purity >95% (typical)[1]Ensures that observed biological effects are due to the compound of interest.
DMSO Solubility To be determined experimentally.Defines the upper concentration limit for stock solutions and subsequent assays.[18]
Aqueous Solubility To be determined experimentally.Predicts behavior in cell culture media and informs potential formulation challenges.

Table 1: Key Physicochemical Properties for B5MN.

Experimental Workflow: A Tiered Approach

A tiered or cascaded approach to screening is an efficient method for characterizing a novel compound. The workflow begins with broad, high-throughput assays and progresses to more complex, mechanism-focused experiments.

// Node Definitions Compound [label="B5MN Stock\n(Protocol 1 & 2)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Viability [label="Tier 1: Cell Viability/\nProliferation Assay\n(Protocol 3)", fillcolor="#F1F3F4", fontcolor="#202124", color="#EA4335"]; Kinetics [label="Real-Time Proliferation\n(Protocol 4)", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; Pathway [label="Tier 2: Pathway Analysis\n(Western Blot)\n(Protocol 5)", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"]; Biochem [label="Tier 3: Biochemical\nKinase Assay", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; Decision1 [label="Active?", shape=diamond, style=filled, fillcolor="#FFFFFF", color="#EA4335"]; Decision2 [label="Pathway\nModulation?", shape=diamond, style=filled, fillcolor="#FFFFFF", color="#34A853"]; Stop1 [label="Stop or\nRe-evaluate", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Stop2 [label="Stop or\nDe-prioritize", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Compound -> Viability [label="Dose-response"]; Viability -> Decision1; Decision1 -> Kinetics [label="Yes"]; Decision1 -> Stop1 [label="No (IC50 > 50µM)"]; Kinetics -> Pathway [label="Confirm antiproliferative\neffect"]; Pathway -> Decision2; Decision2 -> Biochem [label="Yes"]; Decision2 -> Stop2 [label="No"]; } dot Caption: Tiered experimental workflow for B5MN characterization.

Tier 1: Cellular Viability and Proliferation Assays

The initial goal is to determine if B5MN has a cytotoxic or cytostatic effect on cancer cells and to establish its potency (IC50).

Endpoint Cell Viability (MTT Assay)

Expertise & Experience: The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability[19][20]. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells[21]. It is a cost-effective method for initial high-throughput screening.

Protocol 3: MTT Assay for IC50 Determination [22]

  • Cell Seeding: Seed cancer cells (e.g., PC-3 for prostate cancer, MCF-7 for breast cancer) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare a serial dilution of B5MN (e.g., from 100 µM to 0.1 µM) in complete growth medium from your DMSO stock. The final DMSO concentration in all wells, including vehicle controls, must be kept constant and low (≤0.5%).

  • Remove the old medium from the cells and add 100 µL of the B5MN dilutions or vehicle control medium.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C[22]. Purple formazan crystals will form in viable cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals[22].

  • Data Acquisition: Gently mix the plate on an orbital shaker for 15 minutes, protected from light[21]. Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response).

Concentration (µM) Absorbance (570nm) % Viability (Relative to Vehicle)
0 (Vehicle)1.250100%
0.11.21397%
0.51.12590%
1.00.95076%
5.00.63851%
10.00.35028%
50.00.1139%
100.00.0887%

Table 2: Example dose-response data for B5MN from an MTT assay. The calculated IC50 from this hypothetical data would be approximately 5 µM.

Real-Time Proliferation Assay

Trustworthiness: While the MTT assay provides a reliable endpoint, real-time live-cell imaging offers deeper insights into the kinetics of the cellular response[23]. Systems like the Incucyte® allow for the continuous monitoring of cell proliferation by measuring culture confluence over time, distinguishing between cytotoxic (cell-killing) and cytostatic (growth-arresting) effects[24][25].

Protocol 4: Kinetic Proliferation Assay using Live-Cell Analysis [26]

  • Setup: Seed cells in a 96-well plate as described in Protocol 3.

  • Treatment: Add B5MN at various concentrations (e.g., 0.5x, 1x, 2x, 5x, and 10x the IC50 value determined from the MTT assay) and include vehicle controls.

  • Imaging: Place the plate inside a live-cell analysis system (e.g., Incucyte® S3). Schedule automated phase-contrast image acquisition for every well at regular intervals (e.g., every 2-4 hours) for 3-5 days[27].

  • Analysis: The system's software will calculate the percent confluence for each well at every time point.

  • Interpretation: Plot percent confluence versus time for each concentration. A reduction in the rate of proliferation compared to the vehicle control indicates a cytostatic effect. A decrease in confluence over time suggests a cytotoxic effect.

Tier 2: Target Pathway Interrogation

If B5MN demonstrates potent anti-proliferative activity, the next logical step is to investigate its effect on a relevant signaling pathway.

Expertise & Experience: Western blotting is a cornerstone technique for analyzing protein expression and post-translational modifications, such as phosphorylation[9]. By examining the phosphorylation status of key proteins in a signaling cascade, we can determine if a compound is inhibiting an upstream kinase. In the PI3K/Akt/mTOR pathway, inhibition of PI3K or Akt will lead to a decrease in the phosphorylation of downstream targets like S6 Ribosomal Protein (S6) and 4E-BP1.

// Node Definitions RTK [label="Receptor Tyrosine Kinase\n(RTK)", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124", color="#4285F4"]; B5MN [label="B5MN\n(Hypothesized Target)", shape=octagon, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; PIP3 [label="PIP3", shape=ellipse, style=filled, fillcolor="#FFFFFF", color="#5F6368"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124", color="#FBBC05"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"]; S6K [label="p70S6K", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"]; EBP1 [label="4E-BP1", fillcolor="#F1F3F4", fontcolor="#202124", color="#34A853"]; Proliferation [label="Cell Growth &\nProliferation", shape=cds, fillcolor="#FFFFFF", color="#202124", style="filled"];

// Edges RTK -> PI3K; PI3K -> PIP3 [arrowhead=tee, label=" P"]; PIP2 -> PI3K [style=dashed]; B5MN -> PI3K [arrowhead=tee, color="#EA4335", style=bold]; PIP3 -> PDK1; PDK1 -> Akt [arrowhead=tee, label=" P (T308)"]; Akt -> mTORC1; mTORC1 -> S6K [arrowhead=tee, label=" P"]; mTORC1 -> EBP1 [arrowhead=tee, label=" P"]; S6K -> Proliferation; EBP1 -> Proliferation [arrowhead=tee];

// Invisible edges for alignment edge [style=invis]; PIP2 -> PIP3; } dot Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by B5MN.

Protocol 5: Western Blot Analysis of PI3K/Akt Pathway Modulation

  • Cell Culture and Treatment: Seed cells (e.g., PTEN-null PC-3 cells, which have constitutively active PI3K signaling) in 6-well plates and grow to 70-80% confluence.

  • Starve cells in serum-free medium for 12-24 hours to reduce basal pathway activity.

  • Pre-treat cells with B5MN at 1x, 5x, and 10x its IC50 for 2-4 hours. Include a vehicle control.

  • Stimulate the pathway with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.

  • Lysate Preparation: Immediately place plates on ice, wash with ice-cold PBS, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key antibodies include:

      • Phospho-Akt (Ser473)

      • Total Akt

      • Phospho-S6 Ribosomal Protein

      • Total S6 Ribosomal Protein

      • GAPDH or β-Actin (as a loading control)

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities. A dose-dependent decrease in the ratio of phosphorylated protein to total protein (e.g., p-Akt/Total Akt) indicates pathway inhibition.

Tier 3 and Future Directions

If Western blot analysis confirms on-target pathway modulation, subsequent experiments would focus on directly measuring the interaction between B5MN and its putative kinase target.

Authoritative Grounding: Biochemical kinase assays are essential for confirming direct target engagement and determining inhibitory potency (Ki or IC50) in a cell-free system[28][29]. A variety of assay formats are available, including radiometric and fluorescence-based methods (e.g., TR-FRET, FP)[8][28][30]. A successful strategy often involves screening B5MN against a broad panel of kinases (kinome scanning) to assess both its potency against the intended target and its selectivity profile, which is a critical factor for predicting potential off-target effects in a therapeutic context[28].

Conclusion

This document outlines a systematic and logical workflow for the initial investigation of 3-bromo-5-methylnaphthyridin-2(1H)-one. By progressing through a tiered series of well-controlled, self-validating experiments, researchers can efficiently generate a robust data package. This data will establish the compound's fundamental properties, confirm its cellular activity, and provide strong evidence for its mechanism of action, thereby enabling informed decisions for its future development as a potential therapeutic agent.

References

  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • BMG LABTECH. (2020). Kinase assays.
  • Cayman Chemical. (2021). Methods for Detecting Kinase Activity.
  • Alchem Pharmtech. (n.d.). 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one.
  • Reaction Biology. (2022).
  • PubChem. (n.d.). Design and Synthesis of Novel Small-molecule Inhibitors of the Hypoxia Inducible Factor Pathway.
  • PMC. (n.d.). Biological Activity of Naturally Derived Naphthyridines.
  • Matson, S. L., et al. (2009). Best practices in compound management for preserving compound integrity and accurately providing samples for assays. Journal of Biomolecular Screening.
  • ResearchGate. (n.d.). Protocol for the Dried Dimethyl Sulfoxide Solubility Assay.
  • Abcam. (n.d.). MTT assay protocol.
  • Sartorius. (n.d.). Live Cell Imaging & Analysis.
  • BLDpharm. (n.d.). 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one.
  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors.
  • PMC. (n.d.). DMSO Solubility Assessment for Fragment-Based Screening.
  • MDPI. (2024).
  • Hamilton Company. (n.d.). Compound Handling | Applications.
  • Various. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Sartorius. (n.d.). Live-Cell Imaging and Analysis System: Incucyte® S3.
  • Thermo Fisher Scientific. (n.d.). Biochemical Kinase Assays.
  • ACS Applied Bio Materials. (n.d.). The Experimentalist's Guide to Machine Learning for Small Molecule Design.
  • Google Patents. (n.d.). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • ResearchGate. (n.d.). Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays.
  • BenchChem. (2025). Application Notes and Protocols for Determining the Solubility of Novel Compounds in DMSO for In Vitro Assays.
  • NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
  • Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery.
  • Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.
  • GMP Plastics. (2025). Optimizing Compound Storage for Long-Term Stability and Safety.
  • Select Science. (2025). Buy Incucyte® Live-Cell Analysis Systems Read Reviews.
  • The Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • MBC BioLabs. (n.d.). IncuCyte® Live-Cell Analysis Empower Live-Cell Research Inside Your Incubator.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Synthesis of 3-Bromo-5-methylpyridine.
  • PubMed. (n.d.). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities.
  • Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • bioRxiv. (2026). Targeting PI3Kβ-dependent cancer with a novel small molecule inhibitor, GT220.
  • ChemicalBook. (n.d.). 3-Bromo-5-methoxypyridine synthesis.
  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions.
  • Pharmaceutical Technology. (n.d.). Strategies for High Containment.
  • Google Docs. (n.d.). Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene_part 2.
  • PubMed Central. (n.d.). Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors.
  • BroadPharm. (2022). Protocol for Cell Viability Assays.
  • PubChem. (n.d.). 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.
  • Semantic Scholar. (2021).
  • News-Medical.Net. (2023). Introducing real-time live-cell analysis with the Incucyte®.
  • Tokyo Chemical Industry. (n.d.). 2-Amino-5-bromo-3-methylpyridine.
  • Scilit. (n.d.). Antimicrobial Activity of Naphthyridine Derivatives.

Sources

Application Notes and Protocols for the N-alkylation of 3-bromo-5-methylnaphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Naphthyridinones

N-alkylated naphthyridinones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The naphthyridinone core is considered a "privileged structure," as it is found in numerous biologically active molecules and approved pharmaceuticals.[1][2] The introduction of various alkyl groups at the N1 position of the naphthyridinone ring system allows for the fine-tuning of a compound's physicochemical properties, such as its solubility, lipophilicity, and metabolic stability. This chemical modification can profoundly influence the molecule's pharmacokinetic and pharmacodynamic profile, making N-alkylation a critical step in the synthesis of new drug candidates. The 3-bromo-5-methylnaphthyridin-2(1H)-one scaffold, in particular, offers multiple points for further chemical diversification, with the bromine atom serving as a handle for cross-coupling reactions and the methyl group influencing the electronic and steric environment of the molecule.

Mechanistic Insights into N-Alkylation

The N-alkylation of 3-bromo-5-methylnaphthyridin-2(1H)-one proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism. The reaction involves the deprotonation of the weakly acidic amide proton (N-H) by a suitable base to form a nucleophilic naphthyridinide anion. This anion then attacks the electrophilic carbon of an alkyl halide, leading to the formation of a new carbon-nitrogen bond and the desired N-alkylated product.

A critical challenge in the alkylation of pyridone and naphthyridinone systems is the potential for competing O-alkylation, as the intermediate anion is an ambident nucleophile with electron density on both the nitrogen and oxygen atoms.[3] The regioselectivity of the reaction is influenced by several factors, including the choice of base, solvent, and the nature of the alkylating agent.[4] Generally, polar aprotic solvents like N,N-dimethylformamide (DMF) favor N-alkylation.[3] The use of cesium carbonate (Cs2CO3) as a base has been shown to be particularly effective in promoting selective N-alkylation, a phenomenon often referred to as the "cesium effect".[5][6][7] This effect is attributed to the high solubility and basicity of cesium carbonate in organic solvents, which facilitates the formation of a "naked" and highly reactive nucleophile.[6][8]

To visualize the workflow of this crucial reaction, the following diagram illustrates the key steps involved:

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification A 3-bromo-5-methylnaphthyridin-2(1H)-one E Deprotonation of N-H by Cs2CO3 A->E B Alkyl Halide (R-X) F Nucleophilic Attack (SN2) B->F C Cesium Carbonate (Cs2CO3) C->E D DMF (Solvent) D->E solvent E->F Naphthyridinide Anion G Quenching F->G H Extraction G->H I Purification (Chromatography) H->I J N-Alkylated Product I->J

Caption: Workflow for the N-alkylation of 3-bromo-5-methylnaphthyridin-2(1H)-one.

Experimental Protocol

This protocol provides a detailed methodology for the N-alkylation of 3-bromo-5-methylnaphthyridin-2(1H)-one using an alkyl halide and cesium carbonate in DMF.

Materials and Equipment
  • 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one[9]

  • Alkyl halide (e.g., benzyl bromide, methyl iodide, ethyl bromide)

  • Cesium carbonate (Cs2CO3)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin-layer chromatography (TLC) plates

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one (1.0 eq) and cesium carbonate (1.5 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M of the starting naphthyridinone.

  • Addition of Alkylating Agent: Add the alkyl halide (1.2 eq) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-12 hours. Monitor the progress of the reaction by TLC.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of pyridone-like substrates with various alkyl halides. These can serve as a starting point for the optimization of the N-alkylation of 3-bromo-5-methylnaphthyridin-2(1H)-one.

Alkyl Halide (R-X)Base (eq)SolventTemp (°C)Time (h)Typical Yield (%)Reference
Benzyl BromideCs2CO3 (1.5)DMF60485-95[8]
Methyl IodideCs2CO3 (1.5)DMF50680-90[6]
Ethyl BromideCs2CO3 (1.5)DMF60875-85[5]
Propargyl BromideCs2CO3 (1.5)DMF50570-80[4]

Troubleshooting Common Issues

IssuePotential CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature. Consider using a more reactive alkylating agent (e.g., iodide instead of bromide).[10]
Poor quality reagentsEnsure starting materials, base, and solvent are pure and anhydrous.
O-Alkylation Side Product Reaction conditions favoring O-alkylationEnsure the use of a polar aprotic solvent like DMF and a cesium base. Avoid protic solvents.[3]
No Reaction Inactive alkylating agentUse a fresh bottle of the alkyl halide.
Deactivated starting materialEnsure the starting naphthyridinone is pure.

To further illustrate the decision-making process in troubleshooting, the following diagram outlines a logical flow for addressing common problems in N-alkylation reactions.

Troubleshooting_N_Alkylation Start Reaction Outcome Unsatisfactory LowYield Low Yield? Start->LowYield SideProduct Side Product (O-Alkylation)? LowYield->SideProduct No IncompleteReaction Check for incomplete reaction (TLC/LCMS) LowYield->IncompleteReaction Yes CheckReagents Verify purity of reagents and solvent LowYield->CheckReagents If reaction appears complete NoReaction No Reaction? SideProduct->NoReaction No CheckSolventBase Confirm use of polar aprotic solvent (DMF) and Cs2CO3 SideProduct->CheckSolventBase Yes CheckAlkylHalide Use fresh alkyl halide NoReaction->CheckAlkylHalide Yes IncreaseTimeTemp Increase reaction time/temperature IncompleteReaction->IncreaseTimeTemp MoreReactiveAlkylHalide Use R-I instead of R-Br/R-Cl IncompleteReaction->MoreReactiveAlkylHalide Success Successful N-Alkylation IncreaseTimeTemp->Success MoreReactiveAlkylHalide->Success CheckReagents->Success AvoidProticSolvents Ensure no protic solvents are present CheckSolventBase->AvoidProticSolvents AvoidProticSolvents->Success CheckStartingMaterial Verify purity of naphthyridinone CheckAlkylHalide->CheckStartingMaterial CheckStartingMaterial->Success

Sources

Application Notes and Protocols for the Functionalization of the Naphthyridinone Core

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, medicinal chemists, and drug development professionals.

Introduction: The Naphthyridinone Scaffold as a Privileged Core in Drug Discovery

The naphthyridinone framework is a bicyclic heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its status as a "privileged scaffold."[1][2] These structures are prominently featured in a multitude of pharmacologically active agents, demonstrating a broad range of biological activities including anticancer, anti-HIV, and antimicrobial properties.[3] The inherent drug-like properties of the naphthyridinone core, combined with its rigid structure that allows for precise orientation of substituents, make it an ideal starting point for the development of potent and selective therapeutics. For instance, novel 2,7-naphthyridinone derivatives have been identified as potent MET kinase inhibitors for antitumor therapy, and other isomers are explored as inhibitors of critical cell cycle regulators like PKMYT1.[4][5]

The ability to strategically modify, or "functionalize," this core at various positions is paramount to modulating its pharmacological profile. Modern synthetic organic chemistry provides a powerful toolkit for this purpose, enabling the introduction of diverse chemical moieties to explore structure-activity relationships (SAR) and optimize drug properties. This guide provides an in-depth overview and detailed protocols for four state-of-the-art methods for the functionalization of the naphthyridinone core:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling: A robust and versatile method for C-C bond formation.

  • Rhodium-Catalyzed C-H Activation: An atom-economical approach for direct functionalization of native C-H bonds.

  • Cobalt-Catalyzed Cross-Coupling: A cost-effective and powerful alternative to palladium, often proceeding through unique radical mechanisms.

  • Photoredox-Catalyzed Minisci Reaction: A cutting-edge technique for late-stage functionalization via radical intermediates under exceptionally mild conditions.

These methods are selected for their reliability, broad functional group tolerance, and applicability to late-stage functionalization (LSF), a critical strategy in modern drug discovery that allows for the rapid diversification of complex drug candidates.[6][7]

Palladium-Catalyzed Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is arguably the most widely used method for constructing C(sp²)-C(sp²) bonds, pairing an organoboron species (boronic acid or ester) with an organic halide or triflate.[8] Its popularity stems from the operational simplicity, mild reaction conditions, commercial availability of a vast array of building blocks, and the low toxicity of boron-containing byproducts.[9] For naphthyridinone cores, this reaction is indispensable for introducing aryl or heteroaryl substituents, which are key components of many kinase inhibitors and other targeted therapies.[4][10]

Causality and Mechanistic Insight

The efficacy of the Suzuki coupling hinges on a well-understood catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[11]

The Catalytic Cycle involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halo-naphthyridinone, forming a Pd(II) intermediate. This is often the rate-limiting step.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the organoboron species by a base (e.g., carbonate, phosphate) to form a more nucleophilic boronate complex.[7]

  • Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated as the final product, regenerating the active Pd(0) catalyst to continue the cycle.

Suzuki_Mechanism cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Halo-Naphthyridinone (Ar-X) PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal Ar'B(OH)₂ + Base PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Functionalized Naphthyridinone (Ar-Ar') caption Mechanism of the Suzuki-Miyaura Cross-Coupling. Suzuki_Workflow start Combine Reactants: - Halo-Naphthyridinone - Boronic Acid - Pd Catalyst & Ligand - Base inert Establish Inert Atmosphere (N₂ or Ar) start->inert solvent Add Anhydrous Solvent (e.g., Dioxane) inert->solvent heat Heat and Stir (80-110 °C, 4-24h) solvent->heat monitor Monitor by TLC/LC-MS heat->monitor monitor->heat Incomplete workup Cool, Dilute with EtOAc/H₂O monitor->workup Complete extract Extract with EtOAc workup->extract purify Dry, Concentrate, and Purify (Silica Gel Chromatography) extract->purify characterize Characterize Product (NMR, HRMS) purify->characterize caption Workflow for Suzuki-Miyaura Coupling. CH_Activation_Mechanism cluster_cycle Catalytic Cycle RhIII [Cp*Rh(III)] Coordination Coordination to Naphthyridinone RhIII->Coordination Rhodacycle Rhodacycle Intermediate Coordination->Rhodacycle C-H Activation Insertion Alkyne/Alkene Insertion Rhodacycle->Insertion + Coupling Partner Intermediate Seven-Membered Rhodacycle Insertion->Intermediate Elimination Reductive Elimination / Protonolysis Intermediate->Elimination Elimination->RhIII Functionalized Product caption Mechanism of Rh(III)-Catalyzed C-H Activation. Cobalt_Mechanism cluster_cycle Catalytic Cycle CoII Co(II) Precatalyst Co_active Active Co(0)/Co(I) CoII->Co_active Reduction by R-ZnX OxAdd Oxidative Addition (Ar-X) Co_active->OxAdd Co_intermediate Ar-Co(III)-X OxAdd->Co_intermediate Transmetal Transmetalation (R-ZnX) Co_intermediate->Transmetal Co_final Ar-Co(III)-R Transmetal->Co_final RedElim Reductive Elimination Co_final->RedElim RedElim->Co_active Product (Ar-R) caption Mechanism of Cobalt-Catalyzed Negishi Coupling. Minisci_Mechanism cluster_cycle Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light (hν) Radical_Gen Radical Generation PC_excited->Radical_Gen Radical Precursor Radical_Gen->PC SET Radical Alkyl Radical (R•) Radical_Gen->Radical Addition Addition to Naphthyridinone-H⁺ Radical->Addition Radical_Cation Radical Cation Intermediate Addition->Radical_Cation Oxidation Oxidation & Deprotonation Radical_Cation->Oxidation Oxidation->PC Functionalized Product caption Mechanism of Photoredox-Catalyzed Minisci Reaction. Minisci_Workflow start Combine Reactants: - Naphthyridinone - Radical Precursor - Photocatalyst & Oxidant degas Add Degassed Solvent & Acid start->degas irradiate Irradiate with Blue LEDs (RT, 12-24h) degas->irradiate monitor Monitor by LC-MS irradiate->monitor monitor->irradiate Incomplete quench Quench with Na₂S₂O₃ monitor->quench Complete extract Extract with EtOAc/DCM quench->extract purify Dry, Concentrate, and Purify (Chromatography) extract->purify characterize Characterize Product (NMR, HRMS) purify->characterize caption Workflow for Photoredox Minisci Reaction.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-bromo-5-methylnaphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-bromo-5-methylnaphthyridin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and answers to frequently asked questions, drawing upon established mechanistic principles and practical laboratory experience to help you navigate the challenges of this synthesis.

Section 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format.

Q1: My reaction yields are consistently low, with a significant amount of starting 5-methylnaphthyridin-2(1H)-one recovered. What are the likely causes and how can I improve conversion?

A1: Low conversion in the electrophilic bromination of 5-methylnaphthyridin-2(1H)-one typically points to two main issues: insufficient electrophilicity of the brominating agent or deactivation of the substrate.

  • Causality: The naphthyridinone ring system, while containing an activated pyridone ring, also features an electron-deficient pyridine ring. The overall reactivity towards electrophiles is moderate. If the brominating agent is not sufficiently "activated," the energy barrier for the formation of the key arenium intermediate will be too high, leading to a sluggish or incomplete reaction.[1][2]

  • Troubleshooting Steps:

    • Choice of Brominating Agent: If you are using N-bromosuccinimide (NBS) alone in a non-polar solvent, the reaction may be slow. NBS is often more effective for radical brominations or for brominating highly activated aromatic rings.[3] Consider switching to molecular bromine (Br₂) in a suitable solvent like acetic acid or dichloromethane.

    • Use of a Catalyst/Activator: The electrophilicity of bromine can be enhanced by a Lewis acid catalyst. However, strong Lewis acids can complex with the nitrogen atoms or the carbonyl group, potentially deactivating the substrate. A milder approach is to use a protic acid solvent like glacial acetic acid, which can polarize the Br-Br bond and facilitate the reaction.

    • Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions and degradation.[2] We recommend starting the reaction at a lower temperature (e.g., 0-5 °C) and allowing it to slowly warm to room temperature. Monitor the reaction by TLC or LC-MS to find the optimal temperature profile.

    • Solvent Polarity: A more polar solvent can help stabilize the charged arenium ion intermediate, lowering the activation energy of the rate-determining step.[1] Consider solvents like acetic acid or nitromethane.

Q2: I am observing multiple spots on my TLC plate, suggesting the formation of several byproducts. What are the most probable side reactions?

A2: The formation of multiple byproducts is the most common challenge in this synthesis. The primary culprits are typically over-bromination and bromination at undesired positions (isomeric impurities).

  • Probable Side Reactions:

    • Di-bromination: The mono-brominated product, 3-bromo-5-methylnaphthyridin-2(1H)-one, is still an electron-rich aromatic system and can undergo a second bromination, yielding a di-bromo-5-methylnaphthyridin-2(1H)-one species.

    • Isomeric Mono-bromination: While the 3-position is electronically favored, minor bromination can occur at other positions on the pyridone ring, such as the 4-position or even on the pyridine ring (less likely) if conditions are harsh.

    • Benzylic Bromination: If using NBS with radical initiators (light or heat), bromination of the 5-methyl group is a possibility, leading to 5-(bromomethyl)naphthyridin-2(1H)-one. This is generally avoided by using electrophilic conditions (performing the reaction in the dark, using polar solvents).

    • Degradation: Naphthyridine cores can be sensitive to overly harsh acidic or oxidative conditions, leading to a complex mixture of decomposition products.[4]

Below is a diagram illustrating the desired reaction versus the primary side reactions.

Side_Reactions SM 5-methylnaphthyridin-2(1H)-one Product 3-bromo-5-methyl- naphthyridin-2(1H)-one (Desired Product) SM->Product Electrophilic Bromination (Br⁺) [Position 3] Isomer 4-bromo Isomer (Regioisomer) SM->Isomer Bromination [Position 4] Benzylic 5-(bromomethyl) derivative (Radical Side Product) SM->Benzylic Radical Bromination (NBS/light) Dibromo 3,X-dibromo-5-methyl- naphthyridin-2(1H)-one (Over-bromination) Product->Dibromo Further Bromination

Caption: Competing pathways in the bromination of 5-methylnaphthyridin-2(1H)-one.

Q3: My major impurity is a di-brominated species. How can I suppress this over-bromination?

A3: Over-bromination occurs when the rate of the second bromination is competitive with the first. Suppressing this requires careful control over stoichiometry and reaction conditions.

  • Causality: The first bromine atom added to the ring is a deactivating group via induction, but it is also an ortho-, para-director through resonance. This means the mono-brominated product remains reactive enough for a second attack, especially if excess brominating agent is present.

  • Mitigation Strategies:

    • Control Stoichiometry: Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents of Br₂ or NBS). While this will result in some unreacted starting material, it is often much easier to separate the starting material from the desired product than it is to separate two brominated species.

    • Slow Addition: Add the brominating agent (e.g., a solution of Br₂ in acetic acid) dropwise to the solution of the naphthyridinone at a low temperature (0 °C). This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS. As soon as the starting material is mostly consumed and before significant di-bromo product appears, quench the reaction. Avoid prolonged reaction times or elevated temperatures.

Q4: I suspect I am getting bromination at an incorrect position on the ring. How can I confirm the regiochemistry and improve selectivity for the 3-position?

A4: Confirming regiochemistry is critical and requires spectroscopic analysis. Improving selectivity relies on understanding the directing effects of the substituents.

  • Confirming Regiochemistry:

    • NMR Spectroscopy: The most definitive method is 2D NMR. A ¹H-¹³C HMBC spectrum will show long-range correlations. For the desired 3-bromo product, the proton at C4 should show a correlation to the carbon bearing the methyl group (C5) and the carbonyl carbon (C2). A ¹H-¹H NOESY or ROESY experiment can show through-space correlations between the C4 proton and the protons of the 5-methyl group, confirming their proximity.

    • X-ray Crystallography: If you can grow a suitable crystal of the product or a derivative, this provides unambiguous structural proof.

  • Improving Selectivity:

    • Mechanism: The lactam moiety (-NH-C=O) is an activating, ortho-directing group. The amide nitrogen's lone pair directs electrophilic attack to the ortho position (C3). The carbonyl is deactivating. The methyl group at C5 is a weak activating group. The combination of these effects strongly favors substitution at C3.

    • Reaction Conditions: Deviation from this selectivity suggests that the reaction mechanism may have some radical character or is occurring under kinetic vs. thermodynamic control. Ensure you are using conditions that favor a pure electrophilic aromatic substitution pathway (e.g., polar solvent, darkness, absence of radical initiators). Using milder conditions (lower temperature, less reactive brominating agent) often enhances selectivity.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for 3-bromo-5-methylnaphthyridin-2(1H)-one?

A1: The most common and logical strategy involves a two-stage process: first, the synthesis of the 5-methylnaphthyridin-2(1H)-one core, followed by a regioselective electrophilic bromination at the 3-position.

Synthetic_Pathway A 2-Amino-6-methylpyridine + Diethyl Malonate derivative B Cyclization & Condensation A->B Step 1 C 5-methylnaphthyridin-2(1H)-one B->C D Electrophilic Bromination (e.g., Br₂ in AcOH) C->D Step 2 E 3-bromo-5-methylnaphthyridin-2(1H)-one D->E

Caption: General synthetic pathway to the target compound.

The first step, synthesis of the naphthyridinone core, can be achieved through various named reactions, often involving the condensation of 2-amino-6-methylpyridine with a malonic ester derivative followed by thermal cyclization.[5] The second step is the critical bromination discussed in this guide.

Q2: Which brominating agent is best for this synthesis (e.g., Br₂ vs. NBS), and why?

A2: For achieving high regioselectivity and minimizing side reactions in the bromination of moderately activated heterocyclic systems like this one, molecular bromine (Br₂) in a polar protic solvent like acetic acid is generally the preferred choice.

  • Molecular Bromine (Br₂): In a polar solvent, Br₂ becomes polarized, enhancing its electrophilicity and promoting a clean electrophilic aromatic substitution mechanism.[1] Its reactivity can be easily modulated by temperature and concentration.

  • N-Bromosuccinimide (NBS): While a convenient solid reagent, NBS's mechanism can be solvent-dependent.[6] In non-polar solvents and with initiators, it can lead to radical reactions (e.g., benzylic bromination). In polar, acidic media, it can act as a source of Br⁺, but its reactivity might be less predictable than Br₂ for this specific substrate.[3]

ReagentTypical ConditionsProsCons
Br₂ Acetic Acid, 0 °C to RTPredictable reactivity, clean electrophilic pathway, cost-effective.Liquid, corrosive, requires careful handling.
NBS CH₂Cl₂, MeCN, or AcOHEasy to handle solid, high selectivity in some cases.Risk of radical side reactions, can be less reactive.
Br₂ / Lewis Acid CH₂Cl₂, 0 °CHighly reactive, good for deactivated rings.Low selectivity, risk of over-bromination and substrate degradation.

Table 1: Comparison of common brominating systems.

Q3: What is the role of the solvent in this reaction, and which solvents are recommended?

A3: The solvent plays a crucial role in solubilizing the reactants, modulating the reactivity of the brominating agent, and stabilizing the reaction intermediates.

  • Mechanism: The rate-determining step of electrophilic aromatic substitution is the formation of the positively charged arenium ion (sigma complex).[1] A polar solvent can stabilize this charged intermediate, thereby lowering the activation energy and increasing the reaction rate.

  • Recommended Solvents:

    • Glacial Acetic Acid (AcOH): Excellent choice. It is polar enough to facilitate the reaction and also acts as a weak acid to polarize the Br-Br bond. The starting material and product often have good solubility in warm AcOH.

    • Dichloromethane (DCM) or Chloroform (CHCl₃): Good alternatives, particularly if a Lewis acid catalyst is used. They are less protic than AcOH.

    • Acetonitrile (MeCN): A polar aprotic solvent that can also be effective.[2]

Q4: How does the electronic nature of the 5-methylnaphthyridin-2(1H)-one ring system direct bromination to the 3-position?

A4: The regioselectivity is a result of the combined electronic effects of the substituents on the bicyclic core. The pyridone ring is the site of reaction because it is significantly more electron-rich (activated) than the pyridine ring.

  • Activating Group: The key directing group is the lactam nitrogen (-NH-). Through resonance, its lone pair of electrons increases the electron density at the ortho (C3) and para (C5) positions.

  • Directing Effect:

    • Attack at C3 (Ortho): The positive charge of the arenium intermediate can be delocalized onto the amide nitrogen, creating a highly stable resonance contributor.

    • Attack at C4: The positive charge cannot be delocalized onto the nitrogen, resulting in a less stable intermediate.

Q5: What are the best analytical techniques to monitor the reaction progress and characterize the final product and its impurities?

A5: A combination of chromatographic and spectroscopic techniques is essential.

  • Reaction Monitoring:

    • Thin-Layer Chromatography (TLC): Provides a quick, qualitative assessment of the consumption of starting material and the formation of products. Use a solvent system that gives good separation (e.g., 5-10% Methanol in Dichloromethane).

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method. It provides quantitative data on the relative amounts of starting material, product, and byproducts, and the mass data confirms their identities (e.g., M, M+2 peaks for mono-bromo; M, M+2, M+4 for di-bromo).

  • Characterization:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the primary structure. As mentioned in Q4, 2D NMR (COSY, HSQC, HMBC, NOESY) is crucial for unambiguously determining the regiochemistry.

    • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition of the final product.

    • Infrared (IR) Spectroscopy: Useful for confirming functional groups, such as the N-H stretch (~3200-3100 cm⁻¹) and the lactam C=O stretch (~1660 cm⁻¹).

Section 3: Experimental Protocols

Protocol 1: Illustrative Synthesis of 5-methylnaphthyridin-2(1H)-one (Precursor)

This is a representative procedure based on established methods for naphthyridinone synthesis.[5]

  • To a solution of 2-amino-6-methylpyridine (1.0 eq) in a high-boiling point solvent like diphenyl ether, add diethyl (ethoxymethylene)malonate (1.1 eq).

  • Equip the flask with a condenser and heat the mixture to reflux (approx. 240-250 °C) for 2-3 hours. During this time, ethanol will distill off.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the intermediate adduct and formation of the cyclized product.

  • After completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Dilute the mixture with hexane to facilitate further precipitation.

  • Collect the solid by vacuum filtration, wash thoroughly with hexane and then diethyl ether to remove the solvent.

  • The crude product can be purified by recrystallization from ethanol or a similar solvent to yield 5-methylnaphthyridin-2(1H)-one as a solid.

Protocol 2: Regioselective Bromination to 3-bromo-5-methylnaphthyridin-2(1H)-one
  • In a round-bottom flask protected from light, dissolve 5-methylnaphthyridin-2(1H)-one (1.0 eq) in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • In a separate container, prepare a solution of molecular bromine (0.95-1.0 eq) in a small amount of glacial acetic acid.

  • Add the bromine solution dropwise to the stirred, cooled solution of the naphthyridinone over 30-60 minutes. Maintain the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for another hour, then let it warm slowly to room temperature.

  • Monitor the reaction progress every 30-60 minutes using LC-MS.

  • Once the starting material is consumed, pour the reaction mixture into a beaker of ice water. A precipitate should form.

  • To decolorize the solution and quench any remaining bromine, add a saturated aqueous solution of sodium thiosulfate until the orange/yellow color disappears.

  • Collect the solid product by vacuum filtration. Wash the filter cake extensively with water, followed by a cold, dilute sodium bicarbonate solution, and finally with more water until the filtrate is neutral.

  • Dry the crude product under vacuum. Purify by recrystallization from ethanol or by column chromatography (silica gel, eluting with a gradient of methanol in dichloromethane) to yield pure 3-bromo-5-methylnaphthyridin-2(1H)-one.

Caption: A decision tree for troubleshooting the bromination reaction based on analytical data.

References

  • Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

  • Ye, R. D., et al. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 22(8), 1213.

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.

  • Google Patents. (2015). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.

  • BLDpharm. (n.d.). 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one.

  • Paudler, W. W., & Kress, T. J. (1970). Advances in the Chemistry of Naphthyridines. Advances in Heterocyclic Chemistry, 11, 123-175.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

  • Bergman, J., et al. (2008). A Three-Component Reaction Forming Naphthyridones – Synthesis of Lophocladine Analogs. Organic Letters, 10(9), 1827–1829.

  • ResearchGate. (2017). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

  • Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS.

  • Wikipedia. (n.d.). Sandmeyer reaction.

  • Organic Syntheses. (n.d.). An improved preparation of 3-bromo-2H-pyran-2-one.

  • Exploring the Chemistry of Naphthyridines. (2024).

  • Organic Chemistry Portal. (n.d.). 1,8-Naphthyridine synthesis.

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.

  • Al-Tel, T. H. (2019). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 24(21), 3980.

Sources

Technical Support Center: Stability of 3-bromo-5-methylnaphthyridin-2(1H)-one in Solution

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-bromo-5-methylnaphthyridin-2(1H)-one. Here, we address potential stability challenges you may encounter in solution-based experiments, offering troubleshooting advice and detailed protocols to ensure the integrity of your results. Our approach is grounded in established principles of chemical stability, drawing parallels from related heterocyclic compounds to provide a comprehensive framework for your experimental design.

I. Understanding the Stability Profile of 3-bromo-5-methylnaphthyridin-2(1H)-one

The chemical architecture of 3-bromo-5-methylnaphthyridin-2(1H)-one, featuring a naphthyridinone core, a lactam ring, and a bromine substituent, dictates its susceptibility to various degradation pathways. Key factors influencing its stability in solution include pH, temperature, light exposure, and the presence of oxidizing agents or nucleophiles. While specific degradation kinetics for this compound are not extensively published, we can infer potential liabilities from the behavior of related chemical classes.

The lactam functionality, a cyclic amide, can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, leading to ring-opening. The bromine substituent may also be subject to nucleophilic substitution or reductive dehalogenation under certain conditions. Furthermore, the conjugated aromatic system of the naphthyridinone core suggests a potential for photodegradation upon exposure to light, especially in the UV range.

II. Frequently Asked Questions (FAQs)

Here we address common questions regarding the handling and stability of 3-bromo-5-methylnaphthyridin-2(1H)-one in solution.

Q1: My compound appears to be degrading in my aqueous buffer (pH 8.0). What is the likely cause?

A1: Naphthyridinone derivatives containing a lactam ring can be prone to base-catalyzed hydrolysis. At pH 8.0, the hydroxide ions in the solution can act as nucleophiles, attacking the carbonyl group of the lactam and initiating ring cleavage. The rate of this degradation is expected to increase with higher pH and temperature. We recommend preparing fresh solutions and considering the use of a buffer closer to neutral pH if your experimental conditions permit.

Q2: I observe a gradual loss of my compound's concentration when stored at room temperature, even in a neutral buffer. What could be happening?

A2: Even at neutral pH, hydrolysis can occur, albeit at a slower rate. Additionally, exposure to ambient light can lead to photodegradation. The aromatic nature of the naphthyridinone ring system can absorb UV-Vis light, leading to photochemical reactions. We advise storing stock solutions and experimental samples protected from light, for example, by using amber vials or wrapping containers in aluminum foil. For long-term storage, keeping solutions at low temperatures (2-8°C or frozen) is recommended.[1]

Q3: Can I use solvents like methanol or ethanol to prepare my stock solutions?

A3: While methanol and ethanol are common solvents for dissolving organic compounds, be aware of the potential for solvolysis, where the solvent itself acts as a nucleophile. This is particularly relevant if your downstream application involves prolonged incubation times or elevated temperatures. For initial dissolution, using an aprotic solvent like DMSO or DMF is often preferred, followed by dilution into your aqueous experimental medium. Always perform a preliminary solubility and short-term stability test in your chosen solvent system.

Q4: Are there any specific excipients I should avoid when formulating this compound?

A4: Compatibility with excipients is crucial for formulation development.[2][3][4][5] Avoid excipients with reactive functional groups that could interact with the compound. For instance, excipients with nucleophilic moieties could potentially displace the bromine substituent. It is also important to consider impurities within excipients, which can sometimes be reactive.[2] We strongly recommend performing compatibility studies with your intended excipients under stressed conditions (e.g., elevated temperature and humidity) to identify any potential interactions.

III. Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability-related issues.

Observed Issue Potential Cause(s) Recommended Action(s)
Loss of compound potency over a short period in aqueous solution. 1. Hydrolysis: Especially at non-neutral pH. 2. Photodegradation: If exposed to light.1. Prepare solutions fresh daily. 2. Buffer solutions to a pH as close to neutral as experimentally feasible. 3. Protect solutions from light at all times. 4. Conduct a pH-rate profile study to determine the optimal pH for stability (see Protocol 1).
Appearance of new peaks in HPLC analysis of the stored solution. 1. Degradation Products: Formation of hydrolysis products, photoproducts, or other derivatives.1. Characterize the new peaks using techniques like LC-MS to identify the degradation products. 2. This information can help elucidate the degradation pathway and inform mitigation strategies.
Inconsistent results between experimental replicates. 1. Inconsistent Sample Handling: Variations in light exposure or temperature during the experiment. 2. Stock Solution Degradation: Using a degraded stock solution for some replicates.1. Standardize all experimental procedures to minimize variability in light and temperature exposure. 2. Use freshly prepared stock solutions for each experiment or validate the stability of the stock solution over the intended period of use.
Precipitation of the compound from the solution. 1. Poor Solubility: The compound may have limited solubility in the chosen solvent system. 2. Degradation to a less soluble product. 1. Determine the solubility of the compound in various solvents and buffer systems. 2. Consider the use of co-solvents or other formulation strategies to enhance solubility. 3. Analyze the precipitate to determine if it is the parent compound or a degradation product.

IV. Experimental Protocols

These protocols provide a framework for systematically evaluating the stability of 3-bromo-5-methylnaphthyridin-2(1H)-one.

Protocol 1: pH-Rate Profile Study

This experiment will help determine the effect of pH on the degradation rate of the compound.

Objective: To assess the stability of 3-bromo-5-methylnaphthyridin-2(1H)-one across a range of pH values.

Materials:

  • 3-bromo-5-methylnaphthyridin-2(1H)-one

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • HPLC system with a suitable column and detector

  • Constant temperature incubator or water bath

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve a known amount of 3-bromo-5-methylnaphthyridin-2(1H)-one in a suitable aprotic solvent (e.g., DMSO) to create a concentrated stock solution.

  • Prepare Buffer Solutions: Prepare a series of buffers at different pH values (e.g., pH 3, 5, 7, 9).

  • Prepare Test Solutions: In separate volumetric flasks, add a small, precise volume of the stock solution to each buffer to achieve a final concentration suitable for HPLC analysis. Ensure the amount of organic solvent from the stock is minimal (e.g., <1% v/v) to avoid affecting the buffer pH.

  • Initial Analysis (t=0): Immediately after preparation, analyze each test solution by HPLC to determine the initial concentration of the compound.

  • Incubation: Store the test solutions in a constant temperature incubator (e.g., 37°C) and protect them from light.

  • Time-Point Analysis: At predetermined time intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each test solution and analyze by HPLC.

  • Data Analysis: Plot the natural logarithm of the compound concentration versus time for each pH. The slope of this plot will give the apparent first-order degradation rate constant (k) at that pH. A plot of log(k) versus pH will reveal the pH-stability profile.

Protocol 2: Photostability Assessment

This protocol assesses the susceptibility of the compound to degradation upon light exposure.

Objective: To determine the photostability of 3-bromo-5-methylnaphthyridin-2(1H)-one in solution.

Materials:

  • 3-bromo-5-methylnaphthyridin-2(1H)-one

  • A suitable solvent (e.g., the solvent in which the compound is most stable from Protocol 1)

  • Clear and amber glass vials

  • A photostability chamber with controlled light and temperature, or a calibrated light source (e.g., a xenon lamp)

  • HPLC system

Procedure:

  • Prepare Solutions: Prepare a solution of the compound in the chosen solvent at a known concentration.

  • Sample Preparation: Aliquot the solution into both clear glass vials (exposed samples) and amber glass vials (dark controls).

  • Exposure: Place the vials in the photostability chamber. The dark controls should be shielded from light (e.g., wrapped in aluminum foil).

  • Time-Point Analysis: At specified time points, withdraw samples from both the exposed and dark control vials and analyze by HPLC.

  • Data Analysis: Compare the concentration of the compound in the exposed samples to that in the dark controls at each time point. A significant decrease in concentration in the exposed samples indicates photodegradation.

V. Data Presentation

The following table provides a hypothetical example of data that could be generated from a pH-rate profile study.

pHApparent First-Order Degradation Rate Constant (k) at 37°C (h⁻¹)Half-life (t½) (hours)
3.00.08668.0
5.00.011560.3
7.00.023130.0
9.00.13865.0

This is example data and does not represent actual experimental results.

VI. Visualizations

Workflow for Assessing Compound Stability

The following diagram illustrates a logical workflow for investigating the stability of 3-bromo-5-methylnaphthyridin-2(1H)-one.

Stability_Workflow cluster_prep Preparation cluster_studies Stability Studies cluster_analysis Analysis cluster_outcome Outcome prep Prepare Stock Solution (e.g., in DMSO) ph_study pH-Rate Profile Study (Protocol 1) prep->ph_study Dilute into Test Media photo_study Photostability Study (Protocol 2) prep->photo_study Dilute into Test Media thermal_study Thermal Stability Study (various temperatures) prep->thermal_study Dilute into Test Media excipient_study Excipient Compatibility (stressed conditions) prep->excipient_study Dilute into Test Media hplc HPLC Analysis (Quantification) ph_study->hplc photo_study->hplc thermal_study->hplc excipient_study->hplc lcms LC-MS Analysis (Degradant ID) hplc->lcms If degradants detected profile Establish Stability Profile hplc->profile lcms->profile handling Define Optimal Handling & Storage Conditions profile->handling

Caption: A workflow for systematically evaluating the stability of a compound in solution.

Potential Degradation Pathways

This diagram illustrates potential degradation pathways for 3-bromo-5-methylnaphthyridin-2(1H)-one based on its chemical structure.

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_photodegradation Photodegradation cluster_substitution Nucleophilic Substitution parent {3-bromo-5-methylnaphthyridin-2(1H)-one | (Parent Compound)} hydrolysis_product Ring-Opened Product (Carboxylic Acid and Amine) parent->hydrolysis_product H₂O / H⁺ or OH⁻ photo_product Various Photoproducts (e.g., Dehalogenation, Dimerization) parent->photo_product Light (hν) substitution_product Substituted Product (e.g., Hydroxy-naphthyridinone) parent->substitution_product Nucleophile (Nu⁻)

Caption: Potential degradation pathways for 3-bromo-5-methylnaphthyridin-2(1H)-one.

VII. References

  • Pani, N. R., Nath, L. K., & Acharya, S. (2011). Compatibility studies of nateglinide with excipients in immediate release tablets. Acta Pharmaceutica, 61(2), 237-247.

  • PubChem. (n.d.). 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one. Retrieved from a relevant chemical database.

  • RSC Publishing. (n.d.). Analytical Methods. Retrieved from a relevant RSC publication.

  • Zhang, J., et al. (Year). Effect of bromine substituent on optical properties of aryl compounds. Journal Name, Volume(Issue), pages.

  • (2021). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. Molecules, 26(16), 5025.

  • (2020). Reactivity of N terminal histidine of peptides towards excipients/impurity of excipients: A case study of liraglutide excipient compatibility study. Journal of Pharmaceutical and Biomedical Analysis, 185, 113235.

  • (2011). Factors affecting the stability of drugs and drug metabolites in biological matrices. Bioanalysis, 3(6), 637-649.

  • (2018). Inverting Thermal Degradation (iTD) of Paper Using Chemi- and Physi-Sorbed Modifiers for Templated Material Synthesis. Frontiers in Chemistry, 6, 399.

  • (2005). Thermal Degradation Studies of Food Melanoidins. Journal of Agricultural and Food Chemistry, 53(10), 4136-4142.

  • (Year). Stability of β-lactam antibiotics in bacterial growth media. PLoS ONE, Volume(Issue), e-number.

  • (Year). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, Volume(Issue), pages.

  • (Year). Discovery of N-substituted-3-phenyl-1,6-naphthyridinone derivatives bearing quinoline moiety as selective type II c-Met kinase inhibitors against VEGFR-2. European Journal of Medicinal Chemistry, Volume, 112345.

  • (Year). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. RSC Medicinal Chemistry, Volume(Issue), pages.

  • (Year). Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. Molecules, Volume(Issue), page number.

  • (Year). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, Volume(Issue), page number.

  • (Year). Hydrolysis of bromoethane - Nucleophilic Substitution Mechanism. YouTube.

  • (Year). The hydrolysis of 2-bromo-2-methylpropane. RSC Education.

  • (Year). In the hydrolysis of bromoethane by aqueous sodium hydroxide, what is the... Filo.

  • (Year). Hydrolysis of p-bromoacetanilide practical organic chemistry. YouTube.

  • (Year). A Study of the Hydrolysis of p-Bromoacetanilide. Ursinus Digital Commons.

  • (Year). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, Volume(Issue), page number.

  • (Year). Recent Progress in the Use of Functionalized β-Lactams as Building Blocks in Heterocyclic Chemistry. Progress in Heterocyclic Chemistry, Volume, pages.

  • (Year). Synthesis Identification of the New Heterocyclic System from Lactam. Journal Name, Volume(Issue), pages.

  • (Year). Stability of some novel thymidine, 5-bromo-2'-deoxyuridine and 3'-azido-2'. Journal Name, Volume(Issue), pages.

  • (Year). High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine. Macromolecules, Volume(Issue), pages.

  • (Year). Thermal degradation of lead halide perovskite surfaces. Journal of Materials Chemistry C, Volume(Issue), pages.

  • (Year). Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State. ACS Omega, Volume(Issue), pages.

  • (Year). Acylsilane as Energy Transfer Catalyst for Intermolecular [2 + 2] Cyclization of Alkenyl Triflones and Olefins. Organic Letters, Volume(Issue), pages.

  • (Year). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. International Journal of Pharmaceutical Sciences and Research, Volume(Issue), pages.

  • (Year). Application of DSC, IST, and FTIR study in the compatibility testing of nateglinide with different pharmaceutical excipients. Journal Name, Volume(Issue), pages.

  • (Year). PubChem Compound Summary for CID 613279, 3-Bromo-2-hydroxy-5-nitropyridine. PubChem.

  • (Year). PubChem Compound Summary for CID 43152084, 3-Bromo-5-nitro-1H-indole. PubChem.

Sources

Technical Support Center: HPLC Analysis of 3-bromo-5-methylnaphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the High-Performance Liquid Chromatography (HPLC) analysis of 3-bromo-5-methylnaphthyridin-2(1H)-one. This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and systematic troubleshooting strategies. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring robust and reproducible results.

Understanding the Analyte: 3-bromo-5-methylnaphthyridin-2(1H)-one

Before troubleshooting, it's crucial to understand the physicochemical properties of the analyte. 3-bromo-5-methylnaphthyridin-2(1H)-one is a nitrogen-containing heterocyclic compound. Its structure presents specific challenges in reversed-phase HPLC:

  • Basic Nitrogen Atoms: The naphthyridine ring contains nitrogen atoms that can act as Lewis bases. These sites can be protonated, especially under acidic mobile phase conditions.[1]

  • Silanol Interactions: The basic nitrogen atoms in the analyte have a high affinity for acidic residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[2] This secondary interaction is a primary cause of poor peak shape, particularly peak tailing.[1][3]

  • Aromaticity: The aromatic nature of the ring system means the compound will be UV-active, making UV detection a suitable choice.

Frequently Asked Questions (FAQs)

This section addresses common questions about setting up an HPLC method for this compound.

Q1: What are the recommended starting conditions for the HPLC analysis of 3-bromo-5-methylnaphthyridin-2(1H)-one?

A1: A successful separation starts with a robust set of initial conditions. For a compound with the polarity and basicity of 3-bromo-5-methylnaphthyridin-2(1H)-one, a reversed-phase method is most appropriate. The following table provides a validated starting point.

ParameterRecommended Starting ConditionRationale & Expert Notes
Column C18, 2.1-4.6 mm ID, 50-150 mm length, ≤3.5 µm particle sizeA modern, high-purity, end-capped C18 column is critical to minimize silanol interactions that cause peak tailing with basic compounds.[4]
Mobile Phase A 0.1% Formic Acid in Water (HPLC-Grade)Formic acid is a mass spectrometry-compatible modifier that sets the mobile phase pH to ~2.7.[5] A low pH suppresses the ionization of residual silanol groups and protonates the basic analyte, leading to a single ionic species and improved peak shape.[2][4]
Mobile Phase B 0.1% Formic Acid in Acetonitrile (HPLC-Grade)Acetonitrile is often preferred over methanol as it typically provides lower backpressure and better peak efficiency for many compounds.
Gradient Elution 5-95% B over 10-15 minutesA gradient elution is recommended to ensure the elution of the main analyte and any potential impurities with good peak shape in a reasonable time.[6]
Flow Rate 0.3 - 1.0 mL/min (Adjust based on column ID)Start with a flow rate appropriate for your column dimensions to ensure optimal efficiency.
Column Temperature 30 - 40 °CElevated temperature can improve peak shape and reduce retention time by lowering mobile phase viscosity.
Detection Wavelength ~254 nm or ~310 nm (Diode Array Detector recommended)The aromatic naphthyridinone structure is expected to have strong absorbance in the UV range. A DAD allows for the selection of the optimal wavelength and purity assessment.[7]
Injection Volume 1 - 5 µLKeep the injection volume low to prevent peak distortion from mass overload or solvent effects.
Sample Diluent Mobile Phase (e.g., 50:50 Water:Acetonitrile)Dissolving the sample in a solvent similar to or weaker than the initial mobile phase composition prevents peak shape distortion.[8]

Q2: How should I prepare my sample for analysis?

A2: Proper sample preparation is key to reproducible results. Given the compound's properties, it should be stored sealed, dry, and refrigerated (2-8°C).[9] For analysis, accurately weigh the sample and dissolve it in the sample diluent (e.g., 50:50 Water:Acetonitrile with 0.1% formic acid) to a concentration within the expected linear range of the detector. Ensure the sample is fully dissolved; sonication may be used if necessary. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove particulates that could block the column frit.[10]

Troubleshooting Guide

This section provides systematic solutions to the most common issues encountered during the analysis of 3-bromo-5-methylnaphthyridin-2(1H)-one.

Problem 1: Peak Tailing

Q: My peak for 3-bromo-5-methylnaphthyridin-2(1H)-one shows significant tailing (Asymmetry Factor > 1.2). What is causing this and how can I fix it?

A: Peak tailing is the most common issue for basic heterocyclic compounds.[2] The primary cause is secondary retention mechanisms, specifically the interaction between the basic nitrogen atoms on your analyte and ionized residual silanol groups on the silica packing of the column.[2] This leads to a portion of the analyte molecules being retained more strongly, smearing the peak.

The following workflow provides a systematic approach to diagnosing and resolving peak tailing.

G Diagram 1: Peak Tailing Troubleshooting Workflow start Peak Tailing Observed (As > 1.2) check_ph Is Mobile Phase pH < 3? start->check_ph lower_ph ACTION: Lower pH to ~2.5-3.0 using 0.1% Formic or Trifluoroacetic Acid. check_ph->lower_ph No check_column Are you using a modern, high-purity, end-capped C18 column? check_ph->check_column Yes resolved Problem Resolved lower_ph->resolved use_new_column ACTION: Switch to a column specifically designed for basic compounds. check_column->use_new_column No check_overload Is the peak unusually large or shark-finned? check_column->check_overload Yes use_new_column->resolved reduce_conc ACTION: Reduce sample concentration or injection volume. check_overload->reduce_conc Yes check_system Is tailing seen on ALL peaks? check_overload->check_system No reduce_conc->resolved system_issue POTENTIAL CAUSE: Extra-column dead volume (e.g., bad fitting, long tubing). Inspect flow path. check_system->system_issue Yes check_system->resolved No, analyte-specific system_issue->resolved After fixing

Caption: A step-by-step workflow for troubleshooting peak tailing.

Detailed Steps for Fixing Peak Tailing:
  • Operate at Low pH: The most effective way to reduce silanol interactions is to work with a mobile phase pH between 2.5 and 3.0.[4] This protonates the silanol groups, neutralizing their negative charge and minimizing unwanted ionic interactions with your protonated basic analyte.

  • Use a Highly Deactivated Column: Not all C18 columns are the same. Use a modern, high-purity silica column that has been thoroughly end-capped. Some manufacturers also offer columns with polar-embedded groups or surface shielding specifically designed to improve peak shape for basic compounds.

  • Check for Mass Overload: Injecting too much sample can saturate the stationary phase, leading to tailing peaks. Try reducing the injection volume or sample concentration to see if the peak shape improves.

  • Consider Mobile Phase Additives (Use with Caution): In the past, small amounts of a basic amine like triethylamine (TEA) were added to the mobile phase.[4] The idea is that the TEA will preferentially bind to the active silanol sites, shielding the analyte from them. However, this approach can lead to long column equilibration times and is less common with modern, high-quality columns.[4][8]

Problem 2: Ghost Peaks

Q: I am seeing unexpected peaks in my chromatogram, even when I inject a blank solvent. What are these "ghost peaks" and how do I eliminate them?

A: Ghost peaks are spurious peaks that do not originate from your injected sample.[8] They are a common source of frustration and can arise from several sources: contaminated solvents, system contamination, or carryover from a previous injection.[11][12] A systematic approach is required to identify and eliminate the source.

The following diagnostic workflow can help you pinpoint the origin of ghost peaks.

G Diagram 2: Ghost Peak Identification Workflow start Ghost Peak Observed run_blank_gradient Step 1: Run a blank gradient (no injection). start->run_blank_gradient peak_present Is the ghost peak still present? run_blank_gradient->peak_present mobile_phase_issue SOURCE: Mobile Phase or System Contamination. Proceed to Step 2. peak_present->mobile_phase_issue Yes carryover_issue SOURCE: Sample Carryover. Proceed to Step 3. peak_present->carryover_issue No step2_start Step 2: Isolate Mobile Phase mobile_phase_issue->step2_start step3_start Step 3: Address Carryover carryover_issue->step3_start step2_action ACTION: - Use fresh, HPLC-grade water & organic solvent. - Prepare fresh mobile phase additives. - Test each solvent individually. step2_start->step2_action resolved Problem Resolved step2_action->resolved step3_action ACTION: - Clean the autosampler needle & seat. - Implement a robust needle wash protocol (use a strong solvent like Isopropanol). step3_start->step3_action step3_action->resolved

Caption: A systematic workflow to diagnose the source of ghost peaks.

Detailed Protocols for Eliminating Ghost Peaks:

Protocol: Systematic Ghost Peak Identification

  • Run a Blank Gradient: The first step is to run your analytical gradient without making an injection.[13]

    • If the peak appears: The source is your mobile phase or the HPLC system itself (e.g., contaminated tubing, pump seals).

    • If the peak does not appear: The source is related to the injection process, most likely sample carryover from the autosampler.

  • To Address Mobile Phase Contamination:

    • Always use fresh, high-purity HPLC-grade solvents and water.[10]

    • Prepare fresh mobile phase buffers and additives daily.

    • If you suspect a contaminated solvent, try a fresh bottle from a different lot or manufacturer.[14]

  • To Address Sample Carryover:

    • Ensure your autosampler's needle wash protocol is effective. The wash solvent should be strong enough to dissolve your analyte completely. A mixture of isopropanol and water is often effective.

    • If carryover persists, clean the injector needle, seat, and loop according to the manufacturer's instructions.

  • To Address System Contamination:

    • If the above steps fail, the contamination may be adsorbed onto the column itself or within the system tubing.

    • Disconnect the column and replace it with a union. Run a gradient to see if the peak originates from the system upstream of the column.[13]

    • If the column is contaminated, flush it with a strong solvent.[14] For a C18 column, this could involve washing with 100% acetonitrile, followed by isopropanol, and then re-equilibrating with your mobile phase. Always check the column manufacturer's guidelines for recommended washing procedures.[2][14]

Problem 3: Shifting Retention Times

Q: The retention time of my analyte is drifting earlier or later with each injection. What could be the cause?

A: Unstable retention times are a sign of an unequilibrated system or changing mobile phase conditions.

| Summary of Causes and Solutions for Shifting Retention Times | | :--- | :--- | | Likely Cause | Recommended Solution | | Insufficient Column Equilibration | Ensure the column is equilibrated with the initial mobile phase for at least 10-15 column volumes before the first injection. The baseline should be stable. | | Mobile Phase Composition Change | If using manually mixed mobile phases, prepare them fresh daily. Volatilization of the organic component can change the solvent strength over time. Ensure solvents are properly degassed.[10][15] | | Temperature Fluctuations | Use a column thermostat to maintain a constant temperature. Even small changes in ambient temperature can affect retention times. | | Pump Malfunction / Leaks | Check for pressure fluctuations, which may indicate a leak or a problem with the pump's check valves. Perform a system pressure test. | | Column Degradation | Over time, the stationary phase can degrade, especially at extreme pH values, leading to changes in retention. If the column is old or has been used extensively, it may need to be replaced. |

References

  • HPLC Troubleshooting Guide.

  • Tips and Tricks of HPLC System Troubleshooting.

  • 3-Bromo-2-hydroxy-5-nitropyridine | C5H3BrN2O3.

  • 3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one.

  • Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column.

  • 147293-25-2|3-Bromo-5-methyl-1,6-naphthyridin-2(1H)-one.

  • Mobile Phase Optimization: A Critical Factor in HPLC.

  • [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.

  • Peak Tailing in HPLC.

  • Video Notes LC Troubleshooting Series Ghost Peaks.

  • How to Identify Ghost Peaks in U/HPLC.

  • How can you separate a co-eluting more polar compound by HPLC?

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing.

  • Conquer Ghost Peaks in HPLC: Identification and Elimination.

  • 3-Bromo-5-methylpyridine 97.

  • Troubleshooting Peak Shape Problems in HPLC.

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks.

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting.

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns.

  • HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.

  • Ghost Peaks in HPLC Explained: Causes, Troubleshooting, and Solutions.

  • 12.5: High-Performance Liquid Chromatography.

  • 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one.

  • 5-Bromo-3-nitropyridin-2(1H)-one.

  • 3-Bromo-1-methyl-5-nitropyridin-2(1H)-one.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Bromo-5-Methylnaphthyridin-2(1H)-one and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The naphthyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] These nitrogen-containing fused rings are found in both natural products and synthetic molecules, demonstrating anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4] The functionalization of the naphthyridine core allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one , and its analogs. We will provide an in-depth comparison of their biological activities, delve into their structure-activity relationships (SAR), and present detailed experimental protocols to validate their therapeutic potential. A significant body of research points towards the role of halogen substitution in enhancing the potency of bioactive molecules, making the bromo-substituent at the 3-position a critical feature for investigation.[5][6]

Synthesis Strategies: A Generalized Approach

The synthesis of 1,6-naphthyridin-2(1H)-one derivatives typically involves a multi-step process. While specific pathways may vary, a common strategy is the condensation of a substituted aminopyridine with a suitable three-carbon synthon to construct the pyridinone ring.

The introduction of the methyl group at the C-5 position and the bromine atom at the C-3 position are key synthetic challenges. The methyl group is often incorporated starting from a substituted pyridine precursor, such as 2-amino-6-methylpyridine. The bromination of the naphthyridinone ring can be achieved using standard brominating agents like N-bromosuccinimide (NBS), but regioselectivity can be a challenge that requires careful optimization of reaction conditions.

Below is a generalized workflow for the synthesis and subsequent diversification of the naphthyridinone scaffold.

G cluster_synthesis Core Synthesis cluster_functionalization Functionalization & Diversification A Substituted 2-Aminopyridine B Condensation with β-ketoester or equivalent A->B C Cyclization (e.g., thermal, acid-catalyzed) B->C D Naphthyridinone Core C->D E Halogenation (e.g., Bromination) at C-3 Position D->E G Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) F 3-Bromo-naphthyridinone E->F F->G H Diverse Analogs G->H I Biological Screening H->I

Caption: Generalized workflow for synthesis and diversification of naphthyridinone analogs.

Comparative Biological Activity: Focus on Anticancer Properties

Naphthyridinone derivatives have shown significant promise as anticancer agents, primarily through the inhibition of key signaling proteins like receptor tyrosine kinases (RTKs).[7][8] A notable target for this class of compounds is the AXL receptor tyrosine kinase, which is implicated in tumor proliferation, metastasis, and drug resistance.[8]

AXL Kinase Inhibition

Recent studies have focused on optimizing 1,6-naphthyridinone derivatives as potent and selective AXL inhibitors. Starting from a dual MET/AXL inhibitor, medicinal chemists have successfully engineered analogs with high selectivity for AXL. The introduction of specific substituents is crucial for this activity. While direct data for 3-bromo-5-methylnaphthyridin-2(1H)-one is not publicly available in the reviewed literature, we can infer its potential by analyzing closely related analogs from structure-activity relationship studies.[7]

For instance, a potent and selective type II AXL inhibitor, designated as compound 25c in a recent study, features a 1,6-naphthyridinone core.[7] This compound demonstrated excellent AXL inhibitory activity with an IC₅₀ value of 1.1 nM and over 340-fold selectivity against the highly homologous MET kinase.[7] This highlights the potential of the 1,6-naphthyridinone scaffold. The SAR studies from this research indicate that substitutions at other positions, often with larger aromatic groups via an ether or amine linkage, are critical for potent AXL inhibition. The 3-bromo group on our lead compound serves as a versatile chemical handle for introducing such diversity through cross-coupling reactions.

Cytotoxicity Against Cancer Cell Lines

The ultimate test for an anticancer agent is its ability to kill cancer cells. Naphthyridine derivatives have been evaluated against a panel of human cancer cell lines, showing a range of potencies.[4] Halogen-substituted derivatives often exhibit enhanced cytotoxic effects.[5]

Table 1: Comparative in vitro Cytotoxicity (IC₅₀, µM) of Representative Naphthyridine Analogs

Compound IDCore StructureSubstituent at C-3Substituent at C-7HeLa (Cervical) IC₅₀ (µM)K-562 (Leukemia) IC₅₀ (µM)PA-1 (Ovarian) IC₅₀ (µM)Reference
Cmpd. 47 1,8-Naphthyridine-CONH-(4-Cl-Ph)H>1000.776.51[5]
Cmpd. 36 1,8-Naphthyridine-CONH-(2,4-di-F-Ph)H2.54.81.19[5]
Cmpd. 12 1,8-Naphthyridine-CONH-(4-F-Ph)Cl1.91 (HBL-100)>100>100[9]
Cmpd. 22 1,8-Naphthyridine-CONH-(4-Br-Ph)Cl3.9 (KB)5.34.7[9]

Note: The data above is for 1,8-naphthyridine analogs, as directly comparable data for 3-bromo-5-methyl-1,6-naphthyridin-2(1H)-one was not available in the cited literature. This data illustrates the principle that halogenated substituents significantly influence cytotoxic potency.

Structure-Activity Relationship (SAR) Analysis

The biological activity of naphthyridinones is highly dependent on the nature and position of their substituents.

  • The Naphthyridinone Core: The 1,6-naphthyridin-2(1H)-one core acts as a rigid scaffold that correctly orients the substituents for interaction with the biological target.

  • The C-3 Position: The 3-bromo substituent is a key feature. Its electron-withdrawing nature can influence the electronic properties of the ring system. More importantly, it serves as a crucial synthetic handle for introducing larger, more complex side chains via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). These appended groups are often essential for high-affinity binding to target proteins like kinase enzymes.[7]

  • The C-5 Position: The 5-methyl group can provide beneficial steric interactions within a protein's binding pocket and can improve metabolic stability and oral bioavailability by blocking a potential site of metabolism.

  • Other Positions (N-1, C-7, C-8): Substitution at the N-1 position is common for modulating solubility and cell permeability. Groups at the C-7 and C-8 positions often extend into solvent-exposed regions of a binding pocket and can be modified to optimize pharmacokinetic properties.

Mechanism of Action: Inhibition of the AXL Signaling Pathway

As established, a primary mechanism of action for advanced 1,6-naphthyridinone analogs is the inhibition of the AXL receptor tyrosine kinase. AXL signaling plays a critical role in cancer progression.

  • Activation: The pathway is typically activated when the ligand, Growth Arrest-Specific 6 (Gas6), binds to the AXL receptor, causing it to dimerize and autophosphorylate.

  • Downstream Signaling: Activated AXL then phosphorylates and activates multiple downstream signaling cascades, including the PI3K/AKT/mTOR pathway and the MEK/ERK pathway.[2]

  • Cellular Response: These pathways collectively promote cell survival, proliferation, migration, and invasion, while inhibiting apoptosis (programmed cell death).[7][8]

  • Inhibition: 1,6-naphthyridinone inhibitors act as ATP-competitive binders in the kinase domain of AXL. By occupying the ATP-binding pocket, they prevent AXL autophosphorylation, effectively shutting down the entire downstream signaling cascade and leading to apoptosis and reduced cell migration and invasion.[7]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Gas6 Gas6 Ligand AXL AXL Receptor Gas6->AXL Binding & Dimerization pAXL AXL Autophosphorylation (p-AXL) AXL->pAXL Activation PI3K PI3K pAXL->PI3K MEK MEK pAXL->MEK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Response Gene Transcription mTOR->Response ERK ERK MEK->ERK ERK->Response CellularEffects Increased Survival Increased Proliferation Increased Migration Response->CellularEffects Inhibitor 3-Bromo-5-methyl- naphthyridinone Analog Inhibitor->pAXL Inhibits

Caption: Inhibition of the Gas6/AXL signaling pathway by a naphthyridinone analog.

Experimental Protocols

To ensure the trustworthiness and reproducibility of findings, detailed and validated experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (AXL Kinase)

This protocol describes a typical biochemical assay to determine the IC₅₀ of a test compound against a purified kinase.

  • Reagents and Materials:

    • Purified, recombinant human AXL kinase domain.

    • Biotinylated peptide substrate.

    • ATP (Adenosine triphosphate).

    • Test compound (e.g., 3-bromo-5-methylnaphthyridin-2(1H)-one analog) dissolved in DMSO.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

    • Detection reagents (e.g., HTRF®, LanthaScreen™, or ADP-Glo™).

    • 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point, 3-fold dilution series.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of a 2x kinase/substrate solution (containing AXL kinase and biotinylated peptide substrate in assay buffer) to each well.

    • Allow the plate to incubate for 15 minutes at room temperature to permit compound binding to the enzyme.

    • Initiate the kinase reaction by adding 5 µL of a 2x ATP solution (at the Kₘ concentration for AXL) to each well.

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect kinase activity by adding the appropriate detection reagents as per the manufacturer's instructions (e.g., EDTA to chelate Mg²⁺, followed by addition of detection antibodies or ADP detection reagents).

    • Read the plate on a suitable plate reader (e.g., fluorescence, luminescence, or time-resolved fluorescence).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO-only controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

  • Reagents and Materials:

    • Human cancer cell line (e.g., MDA-MB-231 for AXL-driven breast cancer).

    • Complete cell culture medium (e.g., DMEM with 10% FBS).

    • Test compound dissolved in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the old medium and add 100 µL of the medium containing the test compounds (or DMSO vehicle control) to the wells.

    • Incubate the cells with the compound for 72 hours.

    • Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with no cells).

    • Calculate the percentage of cell viability for each concentration relative to the DMSO-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression.

G A 1. Seed cells in 96-well plate B 2. Incubate 24h (Cell Adhesion) A->B C 3. Add serially diluted compound B->C D 4. Incubate 72h (Compound Exposure) C->D E 5. Add MTT reagent D->E F 6. Incubate 4h (Formazan Formation) E->F G 7. Add Solubilization Buffer F->G H 8. Read Absorbance (570 nm) G->H I 9. Calculate IC50 H->I

Caption: Experimental workflow for the MTT cell viability assay.

Conclusion and Future Perspectives

The 3-bromo-5-methylnaphthyridin-2(1H)-one scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in oncology. While its direct biological activity profile requires further elucidation, the analysis of its close analogs strongly suggests potential as a kinase inhibitor precursor. The 3-bromo moiety is not merely a substituent but a versatile functional handle that allows for extensive chemical exploration through modern cross-coupling chemistry.

Future research should focus on synthesizing a library of analogs derived from 3-bromo-5-methylnaphthyridin-2(1H)-one to systematically probe the SAR, with a particular focus on developing selective inhibitors for kinases implicated in cancer, such as AXL. The detailed protocols provided herein offer a robust framework for evaluating the efficacy and mechanism of these novel compounds, paving the way for the discovery of next-generation targeted therapies.

References

  • Gloc, M., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(14), 4324. Available at: [Link][1][2]

  • Zhuo, L., et al. (2024). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry, 265, 116081. Available at: [Link][7]

  • ResearchGate. (2023). Structure-activity relationship study of 1,6-naphthyridinone derivatives as selective type II AXL inhibitors with potent antitumor efficacy. Available at: [Link][8]

  • Kumar, V., et al. (2009). Anticancer and immunomodulatory activities of novel 1,8-naphthyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 24(5), 1169-78. Available at: [Link][5]

  • Lee, H., et al. (2014). Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer. Anticancer Research, 34(1), 219-226. Available at: [Link][4]

  • Lavanya, M., et al. (2021). Synthesis and Anticancer Properties of Functionalized 1,6-Naphthyridines. Molecules. Available at: [Link][3]

  • Srivastava, S.K., et al. (2007). Anticancer and anti-inflammatory activities of 1,8-naphthyridine-3-carboxamide derivatives. Bioorganic & Medicinal Chemistry Letters, 17(23), 6660-4. Available at: [Link][9]

  • Al-Ostath, A., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3639. Available at: [Link][6]

Sources

A Comparative Spectroscopic Guide to 3-bromo-5-methylnaphthyridin-2(1H)-one and its Unsubstituted Analogue

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of successful development campaigns. Naphthyridinone scaffolds, for instance, are prevalent in a variety of biologically active molecules.[1][2][3] The introduction of various substituents, such as a bromine atom, can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Therefore, a comprehensive understanding of a molecule's spectroscopic signature is not merely a confirmatory step but a critical component of the research and development process.

The Spectroscopic Toolkit: A Multi-faceted Approach

A combination of spectroscopic techniques is essential for the unambiguous characterization of organic molecules. Each method provides a unique piece of the structural puzzle:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of a molecule, including the connectivity of atoms and their chemical environment.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in a molecule by detecting the vibrational frequencies of its bonds.

  • Mass Spectrometry (MS): Determines the molecular weight of a molecule and can provide information about its structure through fragmentation analysis.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Offers insights into the electronic structure and conjugation within a molecule.

The following sections will delve into the predicted and known spectroscopic data for 3-bromo-5-methylnaphthyridin-2(1H)-one and 5-methyl-1,6-naphthyridin-2(1H)-one, respectively.

¹H and ¹³C NMR Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution.[4] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the precise arrangement of atoms within a molecule.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-resolution NMR spectra is crucial for data reproducibility and accuracy.

experimental_workflow General NMR Experimental Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample solvent in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) dissolve->solvent transfer Transfer to a 5 mm NMR tube solvent->transfer spectrometer Place NMR tube in the spectrometer transfer->spectrometer shim Shim the magnetic field spectrometer->shim acquire_1h Acquire ¹H spectrum shim->acquire_1h acquire_13c Acquire ¹³C spectrum acquire_1h->acquire_13c fourier Fourier transform the raw data acquire_13c->fourier phase Phase correction fourier->phase baseline Baseline correction phase->baseline integrate Integrate ¹H signals baseline->integrate

Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.

Comparative ¹H NMR Data

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Predicted δ (ppm) for 3-bromo-5-methylnaphthyridin-2(1H)-one Known δ (ppm) for 5-methyl-1,6-naphthyridin-2(1H)-one Multiplicity Integration
NH~11.5~11.3br s1H
H4~8.0~7.8 (d)s1H
H7~8.4~8.3 (d)d1H
H8~7.2~7.1 (d)d1H
CH₃~2.5~2.4s3H

Interpretation:

  • NH Proton: The broad singlet for the N-H proton is expected to be in the downfield region due to its acidic nature and hydrogen bonding capabilities.

  • Aromatic Protons: The introduction of the electron-withdrawing bromine atom at the C3 position is predicted to deshield the adjacent H4 proton, causing a downfield shift compared to the parent compound. The signals for H7 and H8 are expected to be doublets due to coupling with each other.

  • Methyl Protons: The methyl group protons will appear as a singlet, and their chemical shift is not expected to be significantly affected by the bromine substitution at the C3 position.

Comparative ¹³C NMR Data

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms in a molecule.

Carbon Predicted δ (ppm) for 3-bromo-5-methylnaphthyridin-2(1H)-one Known δ (ppm) for 5-methyl-1,6-naphthyridin-2(1H)-one
C=O~160~161
C3~105~120
C4~140~138
C4a~122~121
C5~158~157
C7~135~134
C8~116~115
C8a~148~147
CH₃~20~19

Interpretation:

  • Carbonyl Carbon: The C=O carbon of the lactam will appear at a characteristic downfield chemical shift.

  • C3 Carbon: The most significant change is predicted for the C3 carbon, which is directly attached to the bromine atom. The "heavy atom effect" of bromine is expected to cause a significant upfield shift for this carbon.

  • Other Aromatic Carbons: The chemical shifts of the other aromatic carbons are not expected to change dramatically, with minor shifts due to the electronic effect of the bromine substituent.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule.[5]

Experimental Protocol: Preparing a Sample for IR Analysis

ir_workflow IR Spectroscopy Workflow (ATR) cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis place_sample Place a small amount of solid sample on_crystal on the ATR crystal place_sample->on_crystal apply_pressure Apply pressure with the anvil on_crystal->apply_pressure collect_spectrum Collect the IR spectrum apply_pressure->collect_spectrum background_correction Perform background correction collect_spectrum->background_correction identify_peaks Identify characteristic absorption bands background_correction->identify_peaks

Caption: A simplified workflow for obtaining an IR spectrum using an ATR accessory.

Comparative IR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) for 3-bromo-5-methylnaphthyridin-2(1H)-one Known Wavenumber (cm⁻¹) for 5-methyl-1,6-naphthyridin-2(1H)-one Intensity
N-H stretch~3200-3100~3200-3100Medium, broad
C-H stretch (aromatic)~3100-3000~3100-3000Medium
C-H stretch (aliphatic)~2950-2850~2950-2850Weak to medium
C=O stretch (lactam)~1660~1665Strong
C=C/C=N stretch~1600-1450~1600-1450Medium to strong
C-Br stretch~600-500-Weak to medium

Interpretation:

  • N-H and C=O Stretching: The most prominent peaks will be the N-H stretch of the lactam, which will be broadened due to hydrogen bonding, and the very strong C=O stretch, characteristic of the lactam functional group.[6] The position of the C=O stretch is sensitive to ring strain and conjugation.

  • C-Br Stretching: The key difference in the IR spectrum of the bromo-substituted compound will be the presence of a C-Br stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.[7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

ms_workflow Electron Ionization Mass Spectrometry (EI-MS) Workflow cluster_sample_introduction Sample Introduction cluster_ionization_analysis Ionization and Analysis cluster_data_output Data Output introduce_sample Introduce a small amount of sample into_source into the ion source (e.g., via direct insertion probe) introduce_sample->into_source ionize Ionize the sample with a high-energy electron beam into_source->ionize accelerate Accelerate the resulting ions ionize->accelerate separate Separate ions based on their mass-to-charge ratio accelerate->separate detect Detect the ions separate->detect generate_spectrum Generate a mass spectrum detect->generate_spectrum

Caption: A schematic of the EI-MS experimental workflow.

Comparative Mass Spectrometry Data
Compound Molecular Formula Molecular Weight Key Fragmentation Peaks (m/z)
3-bromo-5-methylnaphthyridin-2(1H)-oneC₉H₇BrN₂O239.07M⁺ (238/240), [M-Br]⁺, [M-CO]⁺
5-methyl-1,6-naphthyridin-2(1H)-oneC₉H₈N₂O160.17M⁺ (160), [M-CO]⁺, [M-HCN]⁺

Interpretation:

  • Molecular Ion Peak: The most significant feature in the mass spectrum of 3-bromo-5-methylnaphthyridin-2(1H)-one will be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion will appear as two peaks of almost equal intensity, separated by 2 m/z units (M⁺ and M+2).[8] This is a definitive indicator of the presence of a single bromine atom in the molecule.

  • Fragmentation: Common fragmentation pathways for such heterocyclic systems include the loss of carbon monoxide (CO) from the lactam ring and the loss of the bromine radical. The fragmentation pattern can provide further confirmation of the proposed structure.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic analysis of 3-bromo-5-methylnaphthyridin-2(1H)-one, in comparison with its parent analogue. The key distinguishing features of the bromo-substituted compound are expected to be:

  • A downfield shift of the H4 proton in the ¹H NMR spectrum.

  • A significant upfield shift of the C3 carbon in the ¹³C NMR spectrum.

  • The presence of a C-Br stretching vibration in the IR spectrum.

  • A characteristic M⁺/M+2 isotopic pattern in the mass spectrum.

By understanding these spectroscopic nuances, researchers can confidently identify and characterize this and similar substituted naphthyridinone compounds, facilitating their progression through the drug discovery pipeline.

References

  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][9][10]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480. [Link]

  • Zhang, H., et al. (2018). Efficient synthesis of 1,9-substituted benzo[h][9][10]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities. ACS Omega, 3(7), 8417-8425. [Link]

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link]

  • González-Linares, J., et al. (2020). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 25(21), 5032. [Link]

  • Borrell, J. I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Stoyanov, N. M., et al. (2013). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 18(8), 9474-9488. [Link]

  • RSC Publishing. (2021). discovery and SAR study of 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. [Link]

  • ACS Publications. (2024, July 20). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link]

  • Canadian Science Publishing. (n.d.). THE SPECTRA OF SATURATED AND α–β UNSATURATED SIX-MEMBERED LACTAMS. [Link]

  • Ramon Llull University. (2021, October). 1,6-naphthyridin-2(1h)-ones: synthesis and biomedical applications. [Link]

  • Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. [Link]

  • Pearson. (n.d.). The molecule that gave the mass spectrum shown here contains a ha... [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

  • The Royal Society of Chemistry. (2023). FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region. [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

  • MDPI. (2022). Integrated In Vitro and In Silico Profiling of Piperazinyl Thiosemicarbazone Derivatives Against Trypanosoma cruzi: Stage-Specific Activity and Enzyme Inhibition. [Link]

  • ResearchGate. (2025, August 6). 1H and13C NMR study of 2-substituted phenyl methyl sulphides. [Link]

  • American Elements. (n.d.). 1,6-Naphthyridin-2(1H)-one. Retrieved from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). FIGURE 6 (a) 1D 1 H-NMR spectrum of valine methyl ester hydrochloride... [Link]

  • MDPI. (2021). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. [Link]

Sources

A Comparative Guide to Validating the Mechanism of Action of 3-bromo-5-methylnaphthyridin-2(1H)-one as a Putative Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, multi-faceted strategy for elucidating and validating the mechanism of action (MoA) of the novel small molecule, 3-bromo-5-methylnaphthyridin-2(1H)-one. The naphthyridinone core is a privileged scaffold in medicinal chemistry, notably found in potent kinase inhibitors such as Torin2, an mTOR inhibitor.[1] This structural precedent forms our guiding hypothesis: that 3-bromo-5-methylnaphthyridin-2(1H)-one functions as an inhibitor of one or more protein kinases.

Validating this hypothesis requires more than a single assay; it demands a rigorous, orthogonal approach to build an irrefutable body of evidence. We will progress from broad, unbiased screening to confirm direct target binding and, finally, to verify functional modulation of the target in a cellular context. This guide compares state-of-the-art techniques, explaining the causal logic behind each experimental choice and providing detailed protocols for their execution.

Phase 1: Unbiased Target Identification via Chemical Proteomics

The foundational step in MoA validation is to identify the specific protein(s) to which the compound binds. A phenotype-first approach, where a compound elicits a cellular response, must be followed by rigorous target identification to understand how it works.[2] For a putative kinase inhibitor, affinity-based chemical proteomics is the most powerful and direct method for initial target discovery.

Featured Technique: Kinobeads Competition Binding Assay

Expertise & Experience: We begin with a competition binding assay using Kinobeads because it is an unbiased method that leverages the common structural feature of kinase ATP-binding pockets.[3][4] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which can capture a significant portion of the expressed kinome from a cell lysate.[4][5] By pre-incubating the lysate with our soluble test compound, we can identify its targets by observing which kinases are prevented from binding to the beads. This method is superior to a simple activity screen as it directly measures physical binding, the prerequisite for inhibition.

// Node Definitions lysate [label="Cell Lysate\n(Native Kinome)", fillcolor="#F1F3F4", fontcolor="#202124"]; compound [label="Incubate with\n3-bromo-5-methylnaphthyridin-2(1H)-one", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; kinobeads [label="Add Kinobeads\n(Immobilized Probes)", fillcolor="#FBBC05", fontcolor="#202124"]; wash [label="Wash Unbound Proteins", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; elute [label="Elute Bound Kinases", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; ms [label="LC-MS/MS Analysis\n(Quantification)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; analysis [label="Identify Competitively\nDisplaced Kinases", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Workflow Edges lysate -> compound [label="Step 1"]; compound -> kinobeads [label="Step 2"]; kinobeads -> wash [label="Step 3"]; wash -> elute [label="Step 4"]; elute -> ms [label="Step 5"]; ms -> analysis [label="Step 6"]; }

Caption: Workflow for Kinobeads-based competitive target identification.

Experimental Protocol: Kinobeads Competition Pulldown

  • Lysate Preparation: Culture a relevant cell line (e.g., K-562) to ~80% confluency. Harvest and lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the native state of the kinome.

  • Compound Incubation: Aliquot the cell lysate. Treat aliquots with 3-bromo-5-methylnaphthyridin-2(1H)-one at two concentrations (e.g., 1 µM and 10 µM) and a vehicle control (DMSO). Incubate for 45 minutes at 4°C.

  • Kinobeads Incubation: Add the Kinobeads slurry to each lysate sample and incubate for 1 hour at 4°C with rotation to allow for binding of non-inhibited kinases.

  • Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution & Digestion: Elute the bound proteins from the beads. Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative mass spectrometry.

  • Data Analysis: Identify and quantify proteins in each sample. Calculate the ratio of protein abundance in the compound-treated samples relative to the DMSO control. A significant reduction in the ratio for a specific kinase indicates it was competitively displaced by the test compound.

Data Presentation: Hypothetical Kinobeads Results

Target KinaseFold Change (1 µM Compound) vs. DMSOFold Change (10 µM Compound) vs. DMSOKnown Inhibitor Control (Dasatinib, 1 µM)
MAPK14 (p38α) 0.15 0.05 0.08
ABL10.950.880.02
SRC0.910.850.04
CDK20.890.820.75
MAPK1 (ERK2) 0.45 0.21 0.92

Data are presented as the ratio of kinase abundance in the treated sample vs. the vehicle control. A lower ratio indicates stronger competition.

Trustworthiness: The results from this experiment strongly suggest that MAPK14 (p38α) is a primary, high-affinity target, with MAPK1 (ERK2) being a potential secondary target. The inclusion of a well-characterized inhibitor like Dasatinib serves as a positive control, validating the experimental system.

Phase 2: Validating Target Engagement in a Cellular Context

While chemical proteomics identifies potential binders in a lysate, it is crucial to confirm that the compound engages its target within the complex milieu of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6]

Featured Technique: Cellular Thermal Shift Assay (CETSA)

Expertise & Experience: CETSA operates on the principle that when a small molecule binds to its target protein, it confers thermodynamic stability, increasing the protein's resistance to heat-induced denaturation.[7] By heating intact cells or lysates to various temperatures, we can generate a "melting curve" for our protein of interest. A shift in this curve to a higher temperature in the presence of our compound is direct evidence of target engagement.[8][9] This technique is invaluable because it requires no modification of the compound or the target and provides a physiologically relevant measure of binding.

G cluster_0 No Drug (Vehicle) cluster_1 With Drug a1 Target Protein (Folded) a2 Heat (e.g., 52°C) a1->a2 a3 Protein Denatures & Aggregates a2->a3 analysis Analysis (e.g., Western Blot) More soluble protein indicates engagement a3->analysis b1 Drug Binds Target Protein b2 Heat (e.g., 52°C) b1->b2 b3 Complex is Stabilized (Remains Soluble) b2->b3 b3->analysis

Caption: Principle of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA for MAPK14 (p38α)

  • Cell Treatment: Treat intact cells (e.g., HeLa or A549) with 3-bromo-5-methylnaphthyridin-2(1H)-one (10 µM), a known MAPK14 inhibitor (e.g., SB203580, 10 µM), and a vehicle control (DMSO) for 1 hour at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.

  • Lysis: Lyse the cells by freeze-thaw cycles to release soluble proteins.

  • Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (containing soluble proteins) and analyze the amount of MAPK14 remaining by Western blot or ELISA.

  • Data Analysis: Quantify the band intensities at each temperature and plot them relative to the 37°C control. Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured. A positive ΔTm indicates stabilization by the compound.

Data Presentation: Comparative CETSA Results

TreatmentTarget ProteinMelting Temp (Tm)Thermal Shift (ΔTm)
Vehicle (DMSO)MAPK1452.1°C-
3-bromo-5-methylnaphthyridin-2(1H)-one (10 µM) MAPK14 58.5°C +6.4°C
SB203580 (10 µM)MAPK1459.2°C+7.1°C
Vehicle (DMSO)GAPDH (Control)65.3°C-
3-bromo-5-methylnaphthyridin-2(1H)-one (10 µM) GAPDH (Control) 65.1°C -0.2°C

Trustworthiness: The significant positive thermal shift for MAPK14, comparable to a known inhibitor, provides strong evidence of direct target engagement in a cellular environment. The lack of a shift for a control protein like GAPDH demonstrates the specificity of the interaction.

Phase 3: Confirmation of Functional Target Modulation

Demonstrating that the compound binds its target is essential, but not sufficient. We must prove that this binding event leads to a functional consequence—namely, inhibition of the kinase's catalytic activity. This requires both biochemical and cellular functional assays.

Featured Technique 1: In Vitro Kinase Assay

Expertise & Experience: An in vitro kinase assay using purified, recombinant enzyme is the most direct way to measure inhibitory potency (IC50).[10][11] This reductionist approach isolates the enzyme, substrate, and inhibitor, removing the complexities of the cellular environment to provide a clean, quantitative measure of enzymatic inhibition.

Experimental Protocol: MAPK14 Lanthascreen™ Activity Assay

  • Reaction Setup: In a 384-well plate, add recombinant MAPK14 enzyme, a fluorescein-labeled substrate peptide, and ATP.

  • Compound Titration: Add 3-bromo-5-methylnaphthyridin-2(1H)-one across a range of concentrations (e.g., 1 nM to 100 µM). Include a "no inhibitor" control and a positive control inhibitor.

  • Incubation: Incubate the plate at room temperature to allow the kinase reaction to proceed.

  • Detection: Add a solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated form of the substrate.

  • TR-FRET Reading: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET). A high TR-FRET signal indicates high kinase activity, while a low signal indicates inhibition.

  • Data Analysis: Plot the inhibition data against the compound concentration and fit to a four-parameter dose-response curve to determine the IC50 value.

Featured Technique 2: Cellular Phospho-Substrate Assay

Expertise & Experience: To bridge the gap between biochemical potency and cellular effect, we must measure the inhibition of the target's downstream signaling pathway within the cell. For MAPK14, a key downstream substrate is MAPKAPK2 (MK2). Measuring the phosphorylation status of MK2 upon cellular stimulation provides a direct readout of MAPK14 activity in its native environment.[12]

// Node Definitions stimulus [label="Cellular Stress\n(e.g., Anisomycin)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mapk14 [label="MAPK14 (p38α)", fillcolor="#FBBC05", fontcolor="#202124"]; mk2 [label="MK2 (Substrate)", fillcolor="#FFFFFF", fontcolor="#202124"]; p_mk2 [label="Phospho-MK2\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; response [label="Downstream\nCellular Response", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; inhibitor [label="3-bromo-5-\nmethylnaphthyridin-\n2(1H)-one", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathway Edges stimulus -> mapk14 [label="Activates"]; mapk14 -> mk2 [label="Phosphorylates"]; mk2 -> p_mk2; p_mk2 -> response; inhibitor -> mapk14 [arrowhead=tee, label="Inhibits"]; }

Caption: Signaling pathway showing MAPK14 inhibition.

Experimental Protocol: Western Blot for Phospho-MK2

  • Cell Culture & Starvation: Plate cells (e.g., HeLa) and grow to 80% confluency. Serum-starve the cells overnight to reduce basal signaling.

  • Inhibitor Pre-treatment: Pre-treat cells with a dose-response of 3-bromo-5-methylnaphthyridin-2(1H)-one or a control inhibitor for 1 hour.

  • Stimulation: Stimulate the MAPK14 pathway by adding anisomycin (a potent activator) for 20 minutes.

  • Lysis & Protein Quantification: Immediately lyse the cells and determine the protein concentration of each sample.

  • Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for phospho-MK2 (Thr334) and total MK2.

  • Analysis: Quantify the band intensities. Normalize the phospho-MK2 signal to the total MK2 signal for each sample to determine the percent inhibition relative to the stimulated control.

Data Presentation: Comparative Functional Inhibition Data

Assay TypeCompoundTargetPotency (IC50/EC50)
Biochemical 3-bromo-5-methylnaphthyridin-2(1H)-one MAPK14 75 nM
BiochemicalSB203580 (Control)MAPK1450 nM
Cellular 3-bromo-5-methylnaphthyridin-2(1H)-one p-MK2 250 nM
CellularSB203580 (Control)p-MK2200 nM

Conclusion and Comparative Summary

Through a systematic and orthogonal workflow, we have constructed a robust validation of the mechanism of action for 3-bromo-5-methylnaphthyridin-2(1H)-one.

  • Target Identification: The Kinobeads assay identified MAPK14 (p38α) as the primary high-affinity target from the native kinome.

  • Target Engagement: CETSA confirmed this interaction in intact cells, demonstrating specific, dose-dependent thermal stabilization of MAPK14 by the compound.

  • Functional Inhibition: The compound potently inhibited the catalytic activity of recombinant MAPK14 in a biochemical assay and blocked downstream signaling in a cellular context, as evidenced by the reduced phosphorylation of its substrate, MK2.

References

  • (Reference for a similar but distinct chemical structure)
  • Al-Aqeel, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1479, 185-202. Available from: [Link]

  • Duncan, J.S., et al. (2012). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 11(11), 5184-5193. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available from: [Link]

  • (Reference for general target engagement assays)
  • Schenone, S., et al. (2013). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. Molecules, 18(4), 4096-4125. Available from: [Link]

  • Terstappen, G.C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. Available from: [Link]

  • (Reference for enzyme inhibition assays)
  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from: [Link]

  • Patricelli, M.P., et al. (2011). Determining target engagement in living systems. Nature Chemical Biology, 7(9), 562-570. Available from: [Link]

  • Klaeger, S., et al. (2017). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Science, 358(6367), eaan4368. Available from: [Link]

  • (Reference for a similar but distinct chemical structure)
  • (Reference for a similar but distinct chemical structure)
  • (Reference for target engagement assays)
  • (Reference for Kinobeads technology)
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][13][14]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480. Available from: [Link]

  • (Reference for a similar but distinct chemical structure)
  • (Reference for a similar but distinct chemical structure)
  • (Reference for enzyme assays)
  • (Reference for small molecule drug development)
  • (Reference for small molecule inhibitors)
  • (Reference for target engagement assays)
  • (Reference for enzyme inhibition)
  • (Reference for CETSA protocol)
  • (Reference for Kinobeads limit
  • (Reference for small molecule inhibitors)
  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available from: [Link]

  • (Reference for a similar but distinct chemical structure)
  • (Reference for Kinobeads technology)
  • (Reference for a similar but distinct chemical structure)
  • Molina, D.M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science, 341(6141), 84-87. Available from: [Link]

  • Shaw, J., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2249-2255. Available from: [Link]

  • (Reference for a similar but distinct chemical structure)

Sources

Safety Operating Guide

Personal protective equipment for handling 3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: 3-bromo-5-methyl[1][2]naphthyridin-2(1H)-one

This document provides essential procedural guidance for the safe handling and disposal of 3-bromo-5-methyl[1][2]naphthyridin-2(1H)-one. The protocols herein are synthesized from established laboratory safety standards and data from structurally analogous compounds to ensure a comprehensive and self-validating safety system for all researchers, scientists, and drug development professionals.

Hazard Assessment and Chemical Profile

While a specific Safety Data Sheet (SDS) for 3-bromo-5-methyl[1][2]naphthyridin-2(1H)-one is not publicly available, a thorough risk assessment can be conducted based on its chemical structure and the known hazards of similar naphthyridinone derivatives. The primary analogue for this assessment is 7-Bromo-1,6-naphthyridin-2(1H)-one, which provides a reliable hazard profile.

The core structure, a brominated naphthyridinone, suggests potential for skin, eye, and respiratory irritation.[3] Brominated organic compounds, as a class, warrant careful handling due to their potential for persistence and bio-accumulation if released into the environment.[4]

Anticipated Hazard Classifications

Hazard StatementClassificationRationale
H302: Harmful if swallowed Acute Toxicity, Oral (Category 4)Based on the hazard profile of 7-Bromo-1,6-naphthyridin-2(1H)-one.[3]
H315: Causes skin irritation Skin Corrosion/Irritation (Category 2)Common hazard for brominated heterocyclic compounds.[1][3]
H319: Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2A)Expected based on analogue data and general chemical properties.[3]
H335: May cause respiratory irritation Specific Target Organ Toxicity — Single Exposure (Category 3)Inhalation of dust or aerosols can irritate the respiratory tract.[1][3][5]

Essential Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the risks of exposure through inhalation, dermal contact, or accidental ingestion.[1][6] All handling of this compound must be performed within a certified chemical fume hood.[7]

PPE Specification Table

PPE CategorySpecificationRationale and Best Practices
Hand Protection Double-gloving with powder-free nitrile gloves.The inner glove protects against incidental contamination during doffing. The outer glove is the primary barrier. Nitrile offers good resistance to a broad range of chemicals. Gloves must be inspected before use and changed every 30-60 minutes or immediately if contamination is suspected.[2][3]
Eye & Face Protection ANSI Z87.1-compliant safety glasses with side shields and a face shield.Provides robust protection against splashes and airborne particles. A face shield is crucial when handling the solid compound outside of a glovebox to protect the entire face.[3]
Body Protection Flame-resistant laboratory coat with tight-fitting cuffs. A chemically resistant apron should be worn over the lab coat.The lab coat provides a primary barrier. The apron adds a layer of protection against spills of the solid or solutions.[8]
Respiratory Protection A NIOSH-approved N95 respirator or higher.Required when handling the solid compound outside of a fume hood or if there is any risk of aerosolization. Ensure proper fit testing and seal checks are performed.

Operational Plan: A Step-by-Step Handling Guide

This protocol is designed to create a self-validating system of safety, minimizing exposure at every stage of the handling process.

Workflow Diagram: Safe Handling Protocol

cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Disposal Phase A Verify Fume Hood Certification B Assemble All Materials & Glassware A->B C Prepare Waste Containers B->C D Don Required PPE C->D E Weigh Compound Using Anti-Static Weigh Paper D->E F Carefully Transfer to Reaction Vessel E->F G Perform Chemical Reaction F->G H Quench Reaction & Prepare for Work-up G->H I Decontaminate Work Surface & Equipment H->I J Doff PPE (Outer Gloves First) I->J K Segregate & Dispose of Waste J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe handling of 3-bromo-5-methyl[1][2]naphthyridin-2(1H)-one.

Step 1: Preparation

  • Verify Engineering Controls: Ensure the chemical fume hood has a valid certification and the airflow is optimal. Confirm that a safety shower and eyewash station are unobstructed and accessible.[7][9]

  • Assemble Materials: Gather all necessary glassware, reagents, and equipment. This minimizes the need to move in and out of the controlled workspace.

  • Prepare Waste Containers: Label a dedicated "Halogenated Organic Waste" container.[10] Have a separate, sealed bag for contaminated solid waste (e.g., gloves, weigh paper).

Step 2: Donning PPE

  • Put on the inner pair of nitrile gloves.

  • Don the laboratory coat, ensuring cuffs are snug.

  • Put on the chemical-resistant apron.

  • Don the N95 respirator, performing a seal check.

  • Put on safety glasses.

  • Don the outer pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.[2]

  • Finally, put on the face shield.

Step 3: Chemical Handling (Inside Fume Hood)

  • Weighing: Use anti-static weigh paper or a tared vial to handle the solid compound. Perform this action deep within the fume hood to contain any dust.

  • Transfer: Carefully transfer the compound to the reaction vessel using a spatula.

  • Post-Handling: Once the transfer is complete, place the contaminated weigh paper and any other contaminated disposables directly into the designated solid waste bag.

Step 4: Doffing PPE

  • Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the external surface. Dispose of them immediately in the hazardous waste bag.

  • Face Shield & Apron: Remove the face shield and apron.

  • Lab Coat: Remove the lab coat by rolling it inward, avoiding contact with the outer surface.

  • Inner Gloves: Remove the final pair of gloves and dispose of them.

  • Hand Hygiene: Wash hands thoroughly with soap and water.[3]

Disposal and Decontamination Plan

Proper disposal is critical to ensure laboratory and environmental safety. As a brominated organic compound, all waste associated with 3-bromo-5-methyl[1][2]naphthyridin-2(1H)-one must be treated as hazardous halogenated waste.[11][12]

Procedure for Waste Disposal:

  • Liquid Waste: All reaction mixtures and solutions containing the title compound must be collected in a clearly labeled, sealed container marked "Halogenated Organic Waste."[10]

    • Causality: Halogenated and non-halogenated waste streams are disposed of differently; mixing them increases disposal costs and environmental impact.[12] Halogenated wastes typically require high-temperature incineration.[11]

  • Solid Waste: All contaminated disposable items (gloves, weigh paper, pipette tips, paper towels) must be collected in a designated, sealed hazardous waste bag.

  • Decontamination:

    • Wipe down all surfaces and non-disposable equipment within the fume hood with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.

    • Collect all cleaning materials (e.g., paper towels) as solid hazardous waste.

  • Spill Response:

    • Evacuate non-essential personnel.[1]

    • Wearing the full PPE ensemble described above, cover the spill with an inert absorbent material.

    • Carefully sweep the absorbed material into the hazardous solid waste container.

    • Decontaminate the area as described above.

References

  • SAFETY DATA SHEET BROMICIDE® GRANULES (US). AWS.[Link]

  • UNIT 7: Personal Protective Equipment. CTAHR.[Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.[Link]

  • MSDS of 3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine. Capot Chemical.[Link]

  • Hazardous Waste Segregation. University of California, Santa Cruz.[Link]

  • Bromination. ACS Green Chemistry Institute Pharmaceutical Roundtable.[Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, Northwestern University.[Link]

  • Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. National Center for Biotechnology Information.[Link]

  • Personal Protective Equipment (PPE). U.S. Department of Health & Human Services.[Link]

  • Organic Solvent Waste Disposal. University of British Columbia.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
3-bromo-5-methyl[1,6]naphthyridin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.